1-Benzoyl-3-phenyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5817. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(phenylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZQIIMGRLFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197723 | |
| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-82-8 | |
| Record name | N-[(Phenylamino)thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Phenyl-N-benzoylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4921-82-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoyl-3-phenyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-PHENYL-N-BENZOYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAE2W88H3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzoyl-3-phenyl-2-thiourea
Introduction: 1-Benzoyl-3-phenyl-2-thiourea, also known as N-(phenylcarbamothioyl)benzamide, is a derivative of thiourea with the chemical formula C₁₄H₁₂N₂OS.[1][2] This class of compounds, acylthioureas, is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including potential anticancer properties, and their utility as ligands for metal extraction.[3][4] This guide provides a comprehensive overview of the prevalent synthesis protocols, quantitative data, and experimental details for researchers and professionals in drug development.
Synthesis Pathway
The most common and efficient method for synthesizing this compound involves a two-step, one-pot reaction. The process begins with the formation of a benzoyl isothiocyanate intermediate, which is subsequently reacted with aniline without the need for isolation.
-
Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, in a suitable solvent like acetone or benzene.[4][5][6] This reaction proceeds via nucleophilic acyl substitution, forming benzoyl isothiocyanate and a salt byproduct (e.g., ammonium chloride), which often precipitates from the solution.[6]
-
Reaction with Aniline : The freshly prepared benzoyl isothiocyanate solution is then treated with aniline. The amine group of aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final this compound product.[5][6]
Variations of this protocol exist, including microwave-assisted methods that significantly reduce reaction times.[7]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various reported synthesis protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Protocol Reference | Benzoyl Chloride (molar eq.) | Thiocyanate Salt (molar eq.) | Aniline (molar eq.) | Solvent | Conditions | Time |
| Organic Syntheses[5] | 1.0 (0.2 mol) | 1.1 (NH₄SCN) | 1.0 (0.2 mol) | Acetone | Reflux | ~15 min |
| US Patent 3637787A[6] | 1.0 (2.0 mol) | 1.0 (NH₄SCN) | 1.0 (2.0 mol) | Acetone | Reflux | ~3 hours |
| Microwave-Assisted[7] | 1.0 (2.5 mmol) | 1.0 (NH₄SCN) | 1.0 (2.5 mmol) | Trichloromethane | PEG-400, Microwave | 4 min |
| Benzene Solvent[4] | 1.0 (0.5 mol) | 1.0 (KSCN) | 1.0 (0.5 mol) | Benzene | Reflux | 12 hours |
Table 2: Product Yield and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂OS | [1][2] |
| Molecular Weight | 256.32 g/mol | [1][2] |
| CAS Number | 4921-82-8 | [1][2] |
| Appearance | Yellow precipitate (crude), White plates (recrystallized) | [5] |
| Melting Point | 151–153 °C | [5] |
| Melting Point | 147 °C | [6] |
| Yield (Conventional) | 76-85% | [5][6] |
| Yield (Recrystallized) | 75% | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Acetone
This protocol is adapted from the well-established procedure in Organic Syntheses.[5]
Materials:
-
Ammonium thiocyanate (17 g, 0.22 mol)
-
Benzoyl chloride (28.2 g, 0.2 mol)
-
Aniline (18.6 g, 0.2 mol)
-
Dry Acetone (150 ml)
-
Water (1.5 L)
-
Equipment: 500-ml three-necked flask, reflux condenser, mechanical stirrer, dropping funnel.
Procedure:
-
Place ammonium thiocyanate (17 g) and dry acetone (100 ml) into the three-necked flask equipped with a stirrer and reflux condenser.[5]
-
With continuous stirring, add benzoyl chloride (28.2 g) through the dropping funnel. An exothermic reaction may occur.[6]
-
After the addition is complete, reflux the mixture for 5 minutes. A white precipitate of ammonium chloride may form.[5][6]
-
Add a solution of aniline (18.6 g) in dry acetone (50 ml) at a rate that maintains a gentle reflux.[5]
-
After the aniline addition is complete, pour the reaction mixture carefully into 1.5 L of cold water while stirring.[5]
-
A yellow precipitate of this compound will form.[5]
-
Collect the solid product by filtration.
-
For purification, the crude product can be recrystallized from ethanol to yield white crystalline plates.[5] The reported yield of recrystallized product is 76%.[5]
Protocol 2: Microwave-Assisted Synthesis
This rapid protocol is adapted from a method utilizing microwave irradiation and a phase-transfer catalyst.[7]
Materials:
-
Benzoyl chloride (2.5 mmol)
-
Ammonium thiocyanate (2.5 mmol)
-
Aniline (2.5 mmol)
-
Polyethylene glycol-400 (PEG-400)
-
Trichloromethane (10 ml)
-
Water (15 ml)
-
Anhydrous MgSO₄
Procedure:
-
In a reaction vessel suitable for microwave synthesis, combine benzoyl chloride (2.5 mmol), ammonium thiocyanate (2.5 mmol), and a catalytic amount of PEG-400 in trichloromethane (5 ml).[7]
-
Irradiate the mixture in a microwave synthesizer for 2 minutes.[7]
-
Add a solution of aniline (2.5 mmol) in trichloromethane (5 ml) dropwise over 2 minutes and continue irradiation for an additional 2 minutes.[7]
-
After cooling to room temperature, add water (15 ml) and separate the organic layer.[7]
-
Wash the aqueous phase with trichloromethane (2 x 5 ml).[7]
-
Combine the organic layers and dry over anhydrous MgSO₄.[7]
-
Remove the solvent by evaporation under reduced pressure to afford the product.[7]
-
Recrystallize from ethanol to obtain the analytically pure compound.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
This diagram outlines the two primary chemical steps in the synthesis.
References
- 1. scbt.com [scbt.com]
- 2. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Characterization of 1-Benzoyl-3-phenyl-2-thiourea Using NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the expected ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for its analysis, and presents a logical workflow for its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound can be effectively achieved using ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) when dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). These values are compiled and interpreted from spectral data of closely related benzoylthiourea derivatives.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Amide) | ~11.6 - 12.6 | Singlet (broad) | Chemical shift can be concentration and temperature dependent. |
| NH (Thiourea) | ~9.5 - 11.5 | Singlet (broad) | Chemical shift can be concentration and temperature dependent. |
| Aromatic Protons (Benzoyl H-ortho) | ~7.9 - 8.1 | Multiplet | |
| Aromatic Protons (Benzoyl H-meta, H-para) | ~7.4 - 7.7 | Multiplet | |
| Aromatic Protons (Phenyl H-ortho, H-meta, H-para) | ~7.2 - 7.6 | Multiplet |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=S (Thiourea) | ~177 - 182 | |
| C=O (Amide) | ~165 - 170 | |
| Aromatic Carbons | ~124 - 140 | Includes all carbons of the benzoyl and phenyl rings. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and NMR analysis of this compound.
Synthesis of this compound
This synthesis is typically achieved through the reaction of benzoyl isothiocyanate with aniline.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Anhydrous acetone
-
Ethanol
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1 equivalent) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring. Reflux the mixture for approximately 1 hour. The formation of a white precipitate (ammonium chloride) will be observed.
-
Formation of this compound: After cooling the reaction mixture to room temperature, filter off the ammonium chloride precipitate. To the filtrate containing the in-situ generated benzoyl isothiocyanate, add a solution of aniline (1 equivalent) in acetone dropwise.
-
Isolation and Purification: Reflux the resulting mixture for an additional 2-3 hours. After cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry, purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be required to obtain a spectrum with adequate signal intensity.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis Workflow.
Caption: NMR Characterization Workflow.
FT-IR analysis of 1-Benzoyl-3-phenyl-2-thiourea
An In-depth Technical Guide to the FT-IR Analysis of 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound (BPT). BPT is a derivative of thiourea, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide details the characteristic vibrational frequencies of BPT, outlines a standard experimental protocol for its analysis, and presents the data in a clear, accessible format.
This compound (C₁₄H₁₂N₂OS) possesses several key functional groups that give rise to a characteristic infrared spectrum.[1] These include the N-H groups of the thiourea moiety, the carbonyl (C=O) group of the benzoyl substituent, the thiocarbonyl (C=S) group, and the phenyl rings. The vibrational frequencies of these groups are sensitive to their chemical environment and can be used for structural elucidation and characterization.
FT-IR Spectral Data Summary
The FT-IR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of its functional groups. The following table summarizes the expected and reported vibrational frequencies for BPT and related benzoylthiourea derivatives.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3358 - 3168 | N-H Stretching | [2][3][4] |
| ~1686 - 1638 | C=O (Amide I) Stretching | [2][3][4] |
| ~1537 | N-H Bending (Amide II) | [2][4] |
| ~1352 - 1332 | C-N Stretching | [3] |
| ~1279 | N-C=S Stretching | [5] |
| ~770 - 696 | C=S Stretching | [3][5] |
Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample (e.g., solid, solution).
Experimental Protocol
This section outlines a typical experimental procedure for acquiring the FT-IR spectrum of this compound.
3.1. Materials and Instrumentation
-
Sample: this compound (solid powder)
-
Matrix: Potassium bromide (KBr), spectroscopic grade
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Accessories: Agate mortar and pestle, hydraulic press for pellet preparation.
3.2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the FT-IR spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.
3.3. Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction and, if necessary, baseline correction.
Visualization of the FT-IR Analysis Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Interpretation of the Spectrum
The FT-IR spectrum of this compound provides a molecular fingerprint that can be used for its identification and characterization.
-
N-H Stretching: The bands in the region of 3358-3168 cm⁻¹ are characteristic of the N-H stretching vibrations of the thiourea moiety. The presence of multiple bands in this region may be due to inter- and intramolecular hydrogen bonding.[2][3][4]
-
C=O Stretching: A strong absorption band around 1686-1638 cm⁻¹ is assigned to the stretching vibration of the carbonyl group (Amide I band).[2][3][4]
-
N-H Bending: The peak around 1537 cm⁻¹ is attributed to the N-H bending vibration (Amide II band), often coupled with C-N stretching.[2][4]
-
C-N and C=S Stretching: The region between 1400 cm⁻¹ and 600 cm⁻¹ contains a complex series of bands arising from C-N stretching, C=S stretching, and various bending and rocking vibrations of the molecule. The bands around 1352-1332 cm⁻¹ and 770-696 cm⁻¹ are typically assigned to C-N and C=S stretching modes, respectively.[3][5]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. This guide has provided a summary of the key vibrational frequencies, a detailed experimental protocol, and a visual representation of the analytical workflow. The information presented herein will be valuable for researchers and scientists involved in the synthesis, characterization, and application of this and related thiourea derivatives in drug development and other fields.
References
Unveiling the Solid-State Architecture of 1-Benzoyl-3-phenyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. By elucidating its three-dimensional arrangement, we gain crucial insights into its physicochemical properties, potential biological interactions, and suitability for various applications. This document details the experimental protocols for its synthesis and crystallographic analysis, presents a comprehensive summary of its structural parameters, and visualizes the key procedural workflows.
Introduction
This compound belongs to the versatile class of acylthiourea derivatives, known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount in understanding the structure-activity relationship and for the rational design of new therapeutic agents and functional materials. This guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.[1][2]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Acetone (anhydrous)
-
Ethanol
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, ammonium thiocyanate (0.22 mol) is dissolved in anhydrous acetone. To this solution, benzoyl chloride (0.2 mol) is added dropwise with constant stirring. The reaction mixture is then refluxed for approximately 5 minutes.[1]
-
Formation of this compound: A solution of aniline (0.2 mol) in dry acetone is added to the freshly prepared benzoyl isothiocyanate solution at a rate that maintains a gentle reflux.[1]
-
Isolation and Purification: The reaction mixture is poured into water with stirring, leading to the precipitation of the yellow product, α-benzoyl-β-phenylthiourea.[1] The precipitate is collected by filtration. Recrystallization from a suitable solvent, such as ethanol, yields purified crystals of this compound.[1]
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of the solvent from a saturated solution of the purified compound is a common method for crystal growth. The choice of solvent can influence crystal quality and morphology.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Data Collection:
-
A suitable single crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.
-
The unit cell parameters are determined, and the diffraction data are collected over a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic and Structural Parameters
The crystallographic data for this compound provides a quantitative description of its solid-state structure. For comparative purposes, data for related benzoylthiourea derivatives are also presented.
Table 1: Crystal Data and Structure Refinement for this compound and Related Derivatives
| Parameter | 1-Benzoyl-3-ethyl-3-phenylthiourea[3] | 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea[4] |
| Chemical Formula | C₁₆H₁₆N₂OS | C₂₂H₁₈N₄O₂S₂ |
| Formula Weight | 284.37 | 434.52 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.735(2) | 11.513(4) |
| b (Å) | 8.013(2) | 4.5279(16) |
| c (Å) | 12.540(3) | 20.209(7) |
| α (°) | 101.837(5) | 90 |
| β (°) | 96.908(5) | 101.146(7) |
| γ (°) | 94.205(6) | 90 |
| Volume (ų) | 751.3(4) | 1033.6(6) |
| Z | 2 | 2 |
| Temperature (K) | 298 | 298 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Reflections Collected | 7829 | 6173 |
| Independent Reflections | 2648 | 2142 |
| R_int | 0.023 | 0.040 |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.144 | R1 = 0.063, wR2 = 0.171 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Related Benzoylthiourea Derivative
Note: Specific bond lengths and angles for this compound are pending access to the full crystallographic information file. The data below is for a representative related structure for illustrative purposes.
| Bond/Angle | Length (Å) / Angle (°) |
| C=S | ~1.68 |
| C=O | ~1.22 |
| C-N (thiourea) | ~1.33 - 1.41 |
| C-N (amide) | ~1.38 |
| S-C-N | ~120 - 125 |
| O-C-N | ~120 |
| C-N-C | ~125 |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijcrt.org [ijcrt.org]
- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzoyl-3-phenyl-2-thiourea: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-3-phenyl-2-thiourea is a synthetic organic compound belonging to the acylthiourea class of molecules. Acylthioureas are characterized by a thiourea moiety linked to a carbonyl group and have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1] The presence of both a benzoyl and a phenyl group in this compound contributes to its specific physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the core physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities and potential mechanisms of action.
Physicochemical Properties
This compound is a stable solid at room temperature. Its key physicochemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂OS | [2] |
| Molecular Weight | 256.32 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 159-161 °C | [3] |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (up to 8 mg/mL) | [3] |
| CAS Number | 4921-82-8 | [2] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretching |
| ~3040, 3003 | C-H stretching (aromatic) |
| ~1675 | C=O stretching (amide I) |
| ~1533, 1520 | C=C stretching (aromatic) |
| ~1280, 1500 | N-C=S and C-N vibrations |
| ~1200, 800 | C=S stretching |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5 | Singlet | -C(=O)NH- |
| ~10.0 | Singlet | -C(=S)NH- |
| 7.2 - 8.0 | Multiplet | Aromatic protons |
¹³C NMR (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S |
| ~168 | C=O |
| 120 - 140 | Aromatic carbons |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step one-pot reaction involving the formation of benzoyl isothiocyanate followed by its reaction with aniline.[5][6]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
Preparation of Benzoyl Isothiocyanate:
-
In a 500-mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve ammonium thiocyanate (0.22 mol) in 100 mL of dry acetone.[6]
-
With continuous stirring, add benzoyl chloride (0.2 mol) dropwise from the dropping funnel.[6]
-
After the addition is complete, reflux the mixture for 5 minutes.[6]
-
-
Formation of this compound:
-
To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of aniline (0.2 mol) in 50 mL of dry acetone at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Pour the reaction mixture into 1.5 L of cold water with stirring.[6]
-
A yellow precipitate of this compound will form.[6]
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a copious amount of deionized water.
-
Recrystallize the crude product from hot ethanol to obtain purified white or light-yellow crystals.[7]
-
Dry the purified crystals in a vacuum oven.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the spectroscopic methods detailed in the "Spectroscopic Data" section and by determining its melting point, which should be within the range of 159-161 °C.[3]
Biological Activity and Mechanism of Action
This compound and related acylthiourea derivatives have demonstrated a range of biological activities, with antibacterial and anticancer properties being the most prominent.
Antibacterial Activity
Thiourea derivatives are known to exhibit antibacterial activity against a variety of bacterial strains. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. One of the primary targets is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[8][9] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8][9]
dot
Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA gyrase.
Anticancer Activity
Several studies have highlighted the potential of benzoylthiourea derivatives as anticancer agents. The mechanisms underlying their cytotoxic effects are multifaceted and can involve the modulation of various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the proposed mechanisms involves the inhibition of key signaling molecules such as those in the HER-2 (Human Epidermal Growth Factor Receptor 2) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways .[10][11] Overexpression of HER-2 is a known driver in certain types of breast cancer. Inhibition of HER-2 signaling can lead to decreased cell proliferation and induction of apoptosis. Similarly, the NF-κB pathway is constitutively active in many cancers and plays a crucial role in promoting inflammation, cell survival, and proliferation. Inhibition of NF-κB can sensitize cancer cells to apoptosis.[10]
dot
Caption: Potential anticancer mechanisms of this compound targeting HER-2 and NF-κB pathways.
Conclusion
This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as a biologically active agent, particularly in the realms of antibacterial and anticancer research, makes it a molecule of significant interest for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating future studies into the therapeutic applications of this and related acylthiourea compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical applications.
References
- 1. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 4921-82-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzoyl-3-phenyl-2-thiourea
This technical guide provides a comprehensive overview of 1-Benzoyl-3-phenyl-2-thiourea, a significant member of the thiourea class of compounds. Thiourea derivatives are widely recognized in medicinal and coordination chemistry for their diverse biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identifiers, physicochemical properties, synthesis protocols, and proposed mechanisms of action.
Chemical Identifiers and Properties
This compound is a well-defined chemical entity with several key identifiers used for its unambiguous classification in chemical databases and literature. These identifiers, along with its fundamental physicochemical properties, are summarized below.
| Identifier Type | Value | Citation |
| CAS Number | 4921-82-8 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂OS | [1][2] |
| Molecular Weight | 256.32 g/mol | [1][2] |
| IUPAC Name | N-(phenylcarbamothioyl)benzamide | [1] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | [1][3] |
| InChIKey | GVHZQIIMGRLFMX-UHFFFAOYSA-N | [1][3] |
| Common Synonyms | N-Benzoyl-N'-phenylthiourea, N-[(Phenylamino)thioxomethyl]-benzamide | [1][2] |
Quantitative and Spectral Data
While specific experimental data such as a definitive melting point for this compound is not consistently reported in publicly available literature, characterization is typically achieved through standard spectroscopic methods. The table below summarizes the expected and reported spectral characteristics for this class of compounds.
| Data Type | Description | Citation |
| Appearance | Typically a yellowish or white crystalline solid. | [4] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: ν(N-H) ~3100-3400 cm⁻¹, ν(C=O) ~1660-1690 cm⁻¹, ν(C-N) ~1330-1350 cm⁻¹, ν(C=S) ~700-770 cm⁻¹. | [4][5][6] |
| ¹H NMR Spectroscopy | Expected signals: Aromatic protons (Ar-H) in the range of δ 7.0-8.0 ppm. Two distinct signals for the N-H protons, typically downfield (δ > 9.0 ppm), which are D₂O exchangeable. | [5][7] |
| ¹³C NMR Spectroscopy | Expected signals: Thione carbon (C=S) ~δ 177-181 ppm, Carbonyl carbon (C=O) ~δ 165-169 ppm, Aromatic carbons in the range of δ 124-140 ppm. | [5][7] |
| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the exact mass (256.0670 g/mol ) is expected. | [3] |
Note: Sigma-Aldrich, a major supplier, explicitly states that it does not collect analytical data for this specific product, highlighting the scarcity of published, lot-specific data. Researchers should assume the responsibility of confirming the product's identity and purity upon acquisition.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step, one-pot reaction. The following protocol is a representative method compiled from several literature procedures.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from benzoyl chloride and aniline.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Ammonium thiocyanate or Potassium thiocyanate (1.0-1.1 eq)
-
Aniline (1.0 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Formation of Benzoyl Isothiocyanate (in situ):
-
Set up a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add ammonium thiocyanate (1.0 eq) to the flask, followed by anhydrous acetone to dissolve it.
-
With continuous stirring, add benzoyl chloride (1.0 eq) dropwise from the dropping funnel.
-
After the addition is complete, gently reflux the mixture for approximately 5-10 minutes. This reaction forms the intermediate, benzoyl isothiocyanate, and a precipitate of ammonium chloride.
-
-
Reaction with Aniline:
-
Prepare a solution of aniline (1.0 eq) in a small volume of anhydrous acetone.
-
Add the aniline solution dropwise to the refluxing mixture of benzoyl isothiocyanate. The addition should be controlled to maintain a gentle reflux.
-
Once the aniline addition is complete, continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring vigorously.
-
A yellow or off-white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Synthesis and Mechanistic Diagrams
Visual representations of the synthesis workflow and the proposed biological mechanism of action provide a clear and concise understanding of the chemical and biological processes involving this compound.
Caption: Chemical synthesis workflow for this compound.
Thiourea derivatives are known for their broad-spectrum antimicrobial properties. While the specific mechanism for each derivative can vary, a commonly proposed mode of action involves the inhibition of essential bacterial enzymes. One of the key targets is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.
Caption: Proposed antimicrobial mechanism of action for thiourea derivatives.
References
- 1. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
solubility of 1-Benzoyl-3-phenyl-2-thiourea in different solvents
An In-depth Technical Guide on the Solubility of 1-Benzoyl-3-phenyl-2-thiourea
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its potential application. This technical guide provides a detailed overview of the solubility of this compound (BPTU), including available quantitative data, and outlines standard experimental protocols for solubility determination.
Physicochemical Properties of this compound
This compound is a solid crystalline compound. A general observation is that it is insoluble in water.
Quantitative Solubility Data
The available quantitative solubility data for this compound in common organic solvents is currently limited. The following table summarizes the known solubility values.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL[1] | Not Specified |
| Ethanol | ≤ 8 mg/mL[1] | Not Specified |
| Water | Insoluble[2] | Not Specified |
Experimental Protocols for Solubility Determination
Precise and reproducible solubility data is essential for various stages of research and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Materials:
-
Conical flasks or vials with stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)
-
This compound
-
Selected solvents
Procedure:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. An excess of the solid should be visible at the bottom of the flask to ensure a saturated solution.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Agitate the flasks for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).
-
After reaching equilibrium, allow the flasks to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Apparatus and Materials:
-
Saturated solution prepared as in the shake-flask method
-
Volumetric pipette
-
Pre-weighed evaporation dish
-
Oven or desiccator
-
Analytical balance
Procedure:
-
Prepare a saturated solution of this compound in a chosen solvent and filter it to remove any undissolved solid.
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in a well-ventilated area or under a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent has evaporated, place the dish in an oven at a temperature below the compound's melting point to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The solubility is calculated from the mass of the solid residue and the volume of the solution used.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Saturated solution prepared as in the shake-flask method
-
Volumetric flasks and pipettes for dilutions
-
Pure solvent for blank and dilutions
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of wavelengths.
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a saturated solution of this compound and filter it.
-
Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents its solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Melting Point Determination of 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the melting point for the compound 1-Benzoyl-3-phenyl-2-thiourea. It includes tabulated physical data, detailed experimental protocols for synthesis, purification, and melting point analysis, and a workflow visualization to support laboratory investigation.
Core Data Presentation
The primary physical characteristic for the identification of a pure crystalline solid is its melting point. For this compound, the reported melting point is a sharp range, indicative of a high degree of purity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 4921-82-8 | C₁₄H₁₂N₂OS | 256.33 | 159 - 161[1] |
Experimental Protocols
Accurate melting point determination is contingent on the purity of the sample. Therefore, protocols for the synthesis and subsequent purification of this compound are provided below, followed by the methodology for melting point analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.[2][3]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Anhydrous acetone
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1 equivalent) in anhydrous acetone.
-
To this stirring solution, add benzoyl chloride (1 equivalent) dropwise.
-
Heat the mixture to reflux and maintain for approximately 15-30 minutes. The formation of a white precipitate (ammonium chloride) will be observed.
-
Cool the mixture to room temperature.
-
-
Formation of this compound:
-
Filter the reaction mixture to remove the ammonium chloride precipitate. The filtrate contains the benzoyl isothiocyanate.
-
To the filtrate, add a solution of aniline (1 equivalent) in acetone dropwise with continuous stirring.
-
Heat the resulting mixture to reflux for approximately 30 minutes to 2 hours.[2][4]
-
After the reflux period, pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining impurities.
-
Allow the crude product to air dry or dry in a desiccator.
-
Purification by Recrystallization
To obtain a pure sample for accurate melting point determination, the crude product must be recrystallized. Ethanol is a commonly used solvent for the recrystallization of thiourea derivatives.[5]
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
-
Melting Point Determination
The melting point of the purified this compound is determined using the capillary method with a melting point apparatus.[6][7][8]
Materials:
-
Purified, dry this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the purified sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9]
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point (approximately 10-15°C below 159°C).
-
Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8][10]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
-
A pure sample should exhibit a sharp melting range of 1-2°C.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis, purification, and melting point determination of this compound.
Caption: Experimental workflow for the synthesis and melting point determination of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Determination of Melting Point [unacademy.com]
- 8. southalabama.edu [southalabama.edu]
- 9. thinksrs.com [thinksrs.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Elemental Analysis of 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elemental analysis of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the theoretical composition, experimental protocols for synthesis and analysis, and data presentation.
Introduction to this compound
This compound (C₁₄H₁₂N₂OS) is a derivative of thiourea containing a benzoyl group and a phenyl group attached to the nitrogen atoms. Thiourea derivatives are a well-known class of organic compounds with a wide range of biological activities and applications in coordination chemistry. The precise determination of the elemental composition of this compound is crucial for its characterization, confirming its purity, and ensuring the reliability of subsequent studies.
Elemental Composition
The elemental composition of a pure compound is a fundamental characteristic. For this compound, with a molecular formula of C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol , the theoretical elemental percentages can be calculated as follows.[1][2]
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 65.60 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 4.73 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.93 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.24 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.51 |
| Total | 256.35 | 100.00 |
Experimental values for elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the sample's purity.[3][4]
Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data
| Element | Theoretical (%) | Expected Experimental Range (%) |
| Carbon (C) | 65.60 | 65.20 - 66.00 |
| Hydrogen (H) | 4.73 | 4.33 - 5.13 |
| Nitrogen (N) | 10.93 | 10.53 - 11.33 |
| Sulfur (S) | 12.51 | 12.11 - 12.91 |
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Dry acetone
-
Ethanol
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in dry acetone. To this solution, add benzoyl chloride dropwise with constant stirring. The reaction mixture is then refluxed. The formation of a precipitate (ammonium chloride) indicates the in-situ generation of benzoyl isothiocyanate.
-
Formation of this compound: After cooling the mixture, the ammonium chloride is filtered off. A solution of aniline in dry acetone is then added dropwise to the filtrate containing the benzoyl isothiocyanate. The resulting mixture is refluxed for several hours.
-
Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.[5][6]
3.2. Elemental Analysis (CHNS Analysis)
The determination of the elemental composition of this compound is performed using a CHNS elemental analyzer, which relies on combustion analysis.[7]
Principle: A small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂). The resulting gases are then passed through a reduction chamber to convert nitrogen oxides to dinitrogen and are subsequently separated and quantified by a detector.[1]
Instrumentation:
-
CHNS Elemental Analyzer
-
Microbalance (for accurate weighing of the sample)
-
Tin capsules for sample encapsulation
Procedure:
-
Sample Preparation: A small amount (typically 1-3 mg) of the dried and purified this compound is accurately weighed into a tin capsule.
-
Combustion: The capsule is introduced into the combustion furnace of the elemental analyzer, which is maintained at a temperature of around 1000°C. The sample undergoes rapid and complete combustion.
-
Gas Separation and Detection: The combustion gases are carried by a stream of inert gas (typically helium) through a series of columns and traps. The gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and detected by a thermal conductivity detector (TCD).
-
Data Analysis: The detector signals are processed by software that calculates the percentage of each element based on the weight of the sample and calibration with a known standard.
Workflow Diagrams
The following diagrams illustrate the synthesis and analysis workflow for this compound.
References
The Rise of Benzoylthioureas: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylthiourea compounds have emerged from the annals of chemical history to become a significant scaffold in modern medicinal chemistry. First synthesized in the early 20th century, these versatile molecules are now the subject of intense investigation due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of benzoylthiourea derivatives. It further delves into their diverse therapeutic applications, supported by a compilation of quantitative biological data and a detailed examination of their mechanisms of action, including key signaling pathways. Experimental protocols for seminal synthetic methods are provided to facilitate further research and development in this promising class of compounds.
A Journey Through Time: The Discovery and History of Benzoylthiourea Compounds
The story of benzoylthiourea compounds is rooted in the broader history of urea and thiourea chemistry. A pivotal moment in organic chemistry was Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, which challenged the theory of vitalism. This was followed by Marceli Nencki's first synthesis of thiourea in 1873.
The specific exploration of benzoylthiourea derivatives gained momentum in the early 20th century. A landmark publication by Irwin B. Douglass and Frederic B. Dains in 1934 detailed the synthesis of various benzoylthiourea derivatives through the reaction of benzoyl isothiocyanate with amines.[1] This work laid the foundation for future investigations into this class of compounds. For decades, research into benzoylthioureas continued, but it has been in more recent years that their significant potential as therapeutic agents has been fully appreciated, leading to a surge in studies exploring their antimicrobial, anticancer, antiviral, and other biological activities.[2][3]
Core Synthetic Strategies: Experimental Protocols
The synthesis of benzoylthiourea derivatives is primarily achieved through the reaction of a benzoyl isothiocyanate with a primary or secondary amine. The benzoyl isothiocyanate is typically generated in situ from the corresponding benzoyl chloride and a thiocyanate salt.
General One-Pot Synthesis of N-Aryl-N'-benzoylthioureas
This method is a widely used and efficient procedure for the synthesis of a diverse range of N,N'-disubstituted benzoylthioureas.
Experimental Protocol:
-
Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 equivalent) in a dry solvent such as acetone or acetonitrile, add the desired substituted benzoyl chloride (1.0 equivalent) dropwise with stirring. The reaction mixture is typically refluxed for 1-2 hours to facilitate the formation of the benzoyl isothiocyanate intermediate.
-
Addition of Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 equivalent) in the same solvent is added dropwise.
-
Reaction Completion and Isolation: The reaction mixture is then stirred at room temperature or gently heated for an additional 1-4 hours until the reaction is complete (monitored by TLC). The product is typically isolated by pouring the reaction mixture into cold water, which precipitates the benzoylthiourea derivative. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetone).
Characterization: The synthesized compounds are characterized by standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Synthesis of N,N-Dialkyl-N'-benzoylthioureas
This protocol is a variation of the general method, specifically for the synthesis of N,N-dialkyl substituted derivatives.
Experimental Protocol:
-
Reaction Setup: A solution of the desired N,N-dialkylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Addition of Benzoyl Isothiocyanate: A solution of benzoyl isothiocyanate (1.0 equivalent) in anhydrous DCM is added dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Therapeutic Landscape: Biological Activities and Quantitative Data
Benzoylthiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
A significant area of research has focused on the antibacterial and antifungal properties of benzoylthioureas. These compounds have shown efficacy against a variety of pathogenic microorganisms.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5a | Escherichia coli | 128 | [4] |
| 5b | Pseudomonas aeruginosa | 128 | [4] |
| 5d | Candida albicans | 128 | [4] |
| 1bb | Mycobacterium tuberculosis H37Rv | 15.62 | [5] |
| 2aa | Acinetobacter baumannii | 62.50 | [5] |
Anticancer Activity
The anticancer potential of benzoylthiourea derivatives is another highly investigated area. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | MCF-7 (Breast Cancer) | 491.61 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.31 | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 0.94 | [7] |
| 11d | BGC-823 (Gastric Cancer) | 20.9 | [8] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast Cancer) | 640 | [9] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | < IC50 of reference | [10] |
Antiviral Activity
Recent studies have highlighted the potential of benzoylthiourea derivatives as antiviral agents, with activity reported against a range of viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| 10m | Influenza A (H1N1) | 0.0008 | [11] |
| 18e | Coxsackievirus B5 | 6-18.5 | [12] |
| 43a | Coxsackievirus B5 | 6-18.5 | [12] |
Unraveling the Mechanisms: Signaling Pathways and Molecular Targets
The diverse biological activities of benzoylthiourea compounds stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Inhibition of Bacterial DNA Gyrase
One of the well-established mechanisms for the antibacterial activity of some benzoylthiourea derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[13] By binding to the B subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, leading to the cessation of bacterial growth.
Modulation of EGFR Signaling in Cancer
In the context of cancer, certain benzoylthiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively block these pro-cancerous signals.
Induction of Apoptosis
Many anticancer benzoylthiourea derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the release of cytochrome c, leading to the activation of caspases.
Conclusion and Future Perspectives
The journey of benzoylthiourea compounds from their early synthesis to their current status as promising therapeutic leads is a testament to the continuous evolution of medicinal chemistry. Their synthetic accessibility and the vast potential for structural diversification offer a fertile ground for the development of novel drugs with improved efficacy and selectivity. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways, will undoubtedly pave the way for the rational design of next-generation benzoylthiourea-based therapeutics for a wide range of diseases. Further research into their pharmacokinetic and pharmacodynamic properties will be crucial in translating their in vitro and in vivo activities into clinical success.
References
- 1. Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icaiit.org [icaiit.org]
- 13. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Benzoyl-3-phenyl-2-thiourea (BPTU) is a synthetic compound belonging to the versatile thiourea class of molecules, which has demonstrated significant potential across various therapeutic areas, notably in oncology and microbiology. While direct and exhaustive research on BPTU is still emerging, extensive studies on structurally related benzoylthiourea derivatives provide a strong basis for understanding its probable mechanisms of action. This technical guide synthesizes the current understanding of BPTU's biological activities, focusing on its hypothesized core mechanisms. These include the induction of apoptosis in cancer cells through the intrinsic pathway, cell cycle arrest, and the inhibition of key enzymes such as Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase. This document provides an overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of available quantitative data to support further research and development.
Introduction
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms and have been a subject of intense research due to their broad spectrum of biological activities.[1] The structural scaffold of these compounds allows for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This compound, with its benzoyl and phenyl substitutions, is a prominent member of this class. Its mechanism of action is believed to be multifactorial, primarily centered on the disruption of cellular processes essential for the proliferation and survival of cancer cells and pathogenic microbes.
Hypothesized Anticancer Mechanism of Action
The anticancer properties of BPTU and its derivatives are thought to be mediated through several interconnected mechanisms, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism by which thiourea derivatives exert their anticancer effects is the induction of apoptosis. Research on analogous compounds suggests that BPTU likely triggers the intrinsic (or mitochondrial) pathway of apoptosis.[2] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane.
Key hypothesized events in the BPTU-induced intrinsic apoptosis pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BPTU is thought to induce stress that leads to the formation of pores in the mitochondrial membrane.
-
Cytochrome c Release: The permeabilized membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Figure 1: Hypothesized Intrinsic Apoptosis Pathway induced by BPTU.
Cell Cycle Arrest
In addition to inducing apoptosis, BPTU may also inhibit cancer cell proliferation by arresting the cell cycle. Studies on similar compounds have shown the ability to cause cell cycle arrest, preventing cells from progressing through the phases of division.[2] A common point of arrest is the G2/M phase, which prevents the cell from entering mitosis. This is often mediated by the tumor suppressor protein p53.
The hypothesized mechanism involves:
-
Activation of p53: Cellular stress induced by BPTU may lead to the activation and stabilization of p53.
-
Transcriptional Regulation: Activated p53 acts as a transcription factor, upregulating the expression of cell cycle inhibitors.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): These inhibitors block the activity of CDKs that are necessary for progression through the cell cycle checkpoints.
Figure 2: Hypothesized p53-mediated Cell Cycle Arrest by BPTU.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Quantitative Structure-Activity Relationship (QSAR) studies have suggested that N-benzoyl-N'-phenylthiourea and its derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation, survival, and metastasis. By inhibiting EGFR, BPTU can block these crucial downstream pathways.
Hypothesized Antimicrobial Mechanism of Action
The antimicrobial activity of thiourea derivatives is often attributed to their ability to inhibit essential bacterial enzymes that are not present in humans, making them selective targets.
Inhibition of Bacterial DNA Gyrase
A key proposed mechanism for the antibacterial effect of BPTU and related compounds is the inhibition of bacterial DNA gyrase.[4] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, BPTU can prevent the bacterial cell from carrying out these vital processes, leading to cell death.
Quantitative Data
The following table summarizes the available in vitro cytotoxicity data for N-benzoyl-N'-phenylthiourea and its derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-benzoyl-N'-phenylthiourea | MCF-7 | 245 µg/mL | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.24 | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | 0.80 | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | 0.49 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 | [7] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of BPTU that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of BPTU and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: General workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the extent of apoptosis induced by BPTU.
Principle: This method utilizes Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, and a DNA-binding dye like Propidium Iodide (PI) or 7-AAD to identify late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with BPTU at a concentration around its IC50 for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Gyrase Inhibition Assay
This protocol is used to determine the inhibitory effect of BPTU on bacterial DNA gyrase.
Principle: The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.[8] In the presence of an inhibitor, the conversion of the relaxed plasmid to its supercoiled form is reduced.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of BPTU.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is determined by the decrease in the amount of supercoiled DNA compared to the control.
Conclusion
While direct and comprehensive studies on the mechanism of action of this compound are still needed, the available evidence from structurally similar compounds provides a strong foundation for a hypothesized multifactorial mechanism. In cancer, BPTU likely induces apoptosis via the intrinsic pathway and causes cell cycle arrest, potentially through the inhibition of key signaling molecules like EGFR. In bacteria, its antimicrobial effect is likely mediated by the inhibition of essential enzymes such as DNA gyrase. The provided experimental protocols offer a framework for further investigation and validation of these proposed mechanisms. The promising in vitro cytotoxicity data for BPTU derivatives warrant further preclinical and clinical evaluation of this class of compounds as potential therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Experimental Structural Analysis of 1-Benzoyl-3-phenyl-2-thiourea
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 1-Benzoyl-3-phenyl-2-thiourea. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed look into the molecule's structural parameters, spectroscopic properties, and the methodologies used for its characterization.
Introduction
This compound, with the chemical formula C₁₄H₁₂N₂OS, is a derivative of thiourea that has garnered significant interest due to its wide range of biological activities, including potential antiviral, antibacterial, antifungal, and anticancer properties.[1][2] The efficacy of such organic compounds is often attributed to the presence of heteroatoms with lone pair electrons (N, S, O) and π-electron systems, which can form coordinate bonds with metals.[1] Understanding the three-dimensional structure and electronic properties of this molecule is crucial for elucidating its mechanism of action and for the rational design of new, more potent therapeutic agents.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in providing insights into the molecular geometry, vibrational frequencies, and electronic structure of this compound and its derivatives.[1][3][4] These computational approaches, when combined with experimental techniques such as X-ray crystallography, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful toolkit for a thorough structural characterization.
Theoretical Studies: Molecular Structure and Electronic Properties
Computational chemistry, particularly DFT, has been widely employed to investigate the structural and electronic properties of this compound. The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a commonly used functional for these calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p).[1][3][4]
Molecular Geometry
Theoretical calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. These computed values are often in good agreement with experimental data obtained from X-ray crystallography.
Table 1: Selected Theoretical Bond Lengths and Bond Angles for this compound and Related Derivatives
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) | Reference |
| Bond Length | C=O | 1.227 Å | ~1.200 Å | [5] |
| C=S | ~1.777 Å | - | [6] | |
| C-N (amide) | 1.330 - 1.415 Å | - | [5] | |
| Bond Angle | C2-N1-C5 | 147° | - | [1] |
| C-C-H (ring) | ~120° | - | [1] | |
| Dihedral Angle | Phenyl Rings | 75.93 (18)° | - | [7] |
| Amide vs. Thiourea | 62.44 (16)° | - | [7] |
Note: The presented values are a synthesis from studies on the parent compound and closely related derivatives. Direct experimental values for the unsubstituted this compound may vary.
Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3]
Table 2: Theoretical Electronic Properties of this compound
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Reference |
| HOMO Energy | - | [3] |
| LUMO Energy | - | [3] |
| HOMO-LUMO Energy Gap | 5.07 eV | [3] |
A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive.[3]
Experimental Characterization
Experimental techniques are essential for validating the theoretical findings and providing a complete picture of the molecule's structure and properties.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step one-pot reaction.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Anhydrous acetone
Procedure:
-
Preparation of Benzoyl Isothiocyanate: Dissolve ammonium thiocyanate in anhydrous acetone. To this solution, add benzoyl chloride dropwise while stirring. The reaction mixture is then typically refluxed. A precipitate of ammonium chloride will form.
-
Formation of this compound: After cooling, the ammonium chloride is filtered off. To the filtrate containing the in-situ generated benzoyl isothiocyanate, a solution of aniline in acetone is added dropwise with continuous stirring. The resulting mixture is then refluxed for a specified period.
-
Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.
Spectroscopic Analysis
FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3322-3358 | N-H stretching | [8] |
| ~1638–1686 | C=O (amide) stretching | [6][8] |
| ~1537 | N-H bending | [6] |
| ~1332-1352 | C-N stretching | [8] |
| ~696-754 | C=S stretching | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms.
Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Nucleus | Chemical Shift (δ ppm) | Assignment | Reference |
| ¹H | ~12.59 | S=C-NH-Ph proton | [6] |
| ~11.58 | C=O-NH-C=S proton | [6] | |
| 7.45 - 8.00 | Phenyl protons | [6] | |
| ¹³C | ~177.7 | C=S | [6] |
| ~165.3 | C=O | [6] | |
| 124.2 - 139.2 | Aromatic Carbons | [6] |
Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS), and can vary depending on the solvent used.
Workflow for Structural Analysis
The comprehensive structural analysis of this compound involves a synergistic approach combining theoretical calculations and experimental validation. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural analysis of this compound.
Potential Applications in Drug Development
The structural and electronic information gathered from these theoretical and experimental studies is invaluable for drug development. For instance, molecular docking studies can be performed to predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors.[2][9] This in-silico modeling can help in identifying potential lead compounds for various diseases, including cancer and inflammatory disorders.[10][11][12] The understanding of the molecule's structure-activity relationship (SAR) can guide the synthesis of new derivatives with improved efficacy and selectivity.
Conclusion
The combination of theoretical calculations and experimental techniques provides a robust framework for the detailed structural characterization of this compound. DFT calculations offer profound insights into the molecule's geometry and electronic properties, which are well-complemented and validated by experimental data from FTIR, NMR, and X-ray crystallography. This comprehensive understanding is fundamental for exploring the therapeutic potential of this class of compounds and for the design of novel drug candidates.
References
- 1. rajpub.com [rajpub.com]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. International Conference on Applied Innovations in IT [icaiit.org]
- 5. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Benzoyl-3-ethyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-Benzoyl-3-phenyl-2-thiourea and Its Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives, including the scaffold 1-Benzoyl-3-phenyl-2-thiourea, represent a promising class of compounds in the field of oncology. These molecules have garnered significant interest due to their potential to exhibit a wide range of biological activities, most notably their anti-cancer properties. While extensive research has been conducted on various derivatives, this document compiles the available information to provide a comprehensive overview of their applications in cancer research, including detailed experimental protocols and insights into their mechanisms of action. It is important to note that while the focus is on the this compound structure, much of the currently available data pertains to its substituted derivatives, which have shown significant cytotoxic effects against various cancer cell lines. These derivatives serve as crucial examples of the therapeutic potential of this chemical class.
Mechanism of Action
The anti-cancer activity of this compound derivatives is multifaceted, involving the modulation of several key signaling pathways and cellular processes that are often dysregulated in cancer. The primary mechanisms identified include:
-
Induction of Apoptosis: A significant mode of action for these compounds is the initiation of programmed cell death, or apoptosis, in cancer cells.
-
Inhibition of Proliferation: These derivatives have been shown to halt the uncontrolled growth of cancer cells.
-
Targeting Key Signaling Pathways: Research has indicated that these compounds can interfere with critical signaling cascades such as the EGFR, HER-2, and Wnt/β-catenin pathways, which are pivotal for cancer cell survival and proliferation.[1]
-
Modulation of Inflammatory Responses: Some derivatives have been found to inhibit inflammatory mediators like interleukin-6 (IL-6), which can contribute to the tumor microenvironment.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for this assessment. The following tables summarize the reported IC50 values for several derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | - |
| 1-Benzoyl-3-methyl-3-(3-chlorobenzoyl)thiourea | HeLa | 160 µg/mL | Hydroxyurea | 428 µg/mL |
| 1-Benzoyl-3-methyl-3-(4-nitrobenzoyl)thiourea | HeLa | 383 µg/mL | Hydroxyurea | 428 µg/mL |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | Allylthiourea (ATU) | 5220 |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | Allylthiourea (ATU) | 3170 |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-cancer activity of this compound and its derivatives.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
This compound or its derivative (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, T47D, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Multichannel pipette
-
ELISA reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
Protocol 2: Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the test compound for the desired time, harvest the cells (both adherent and floating) and wash them with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a cell lysate, such as HER-2 and NF-κB, to understand the compound's effect on their expression levels.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER-2, anti-p65/NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways that are reported to be modulated by this compound derivatives.
References
Application Notes and Protocols for 1-Benzoyl-3-phenyl-2-thiourea as an Antibacterial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural versatility of the thiourea core allows for the synthesis of numerous analogues, making them a significant area of focus in the discovery of new antimicrobial agents to combat the growing challenge of antibiotic resistance.[1] The antibacterial effect of thiourea derivatives is influenced by the C=S, C=O, and NH groups, which can interact with the carboxyl and phosphate groups on the bacterial membrane surface.[2] This document provides detailed application notes and protocols for the investigation of 1-Benzoyl-3-phenyl-2-thiourea and its derivatives as antibacterial agents.
Mechanism of Action
The proposed antibacterial mechanism of action for thiourea derivatives, including benzoylthiourea analogues, primarily involves the inhibition of key bacterial enzymes essential for DNA replication and cell division.[2][3] Molecular docking studies and experimental evidence suggest that these compounds can target and inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] DNA gyrase is crucial for introducing negative supercoils into DNA, a process necessary for the initiation and elongation of DNA replication in bacteria. Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
In addition to targeting DNA replication, some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis and the integrity of the bacterial cell wall, particularly in methicillin-resistant Staphylococcus aureus (MRSA).[4]
Caption: Proposed mechanism of action of this compound.
Data Presentation: Antibacterial Activity
The antibacterial activity of this compound derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. While specific data for the parent compound this compound is limited in the provided search results, the following table summarizes the MIC values for some of its derivatives to provide a comparative overview of their potential.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-allyl-3-(p-chlorobenzoyl)thiourea (Cpd 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [2] |
| 1-allyl-3-(m-chlorobenzoyl)thiourea (Cpd 4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [2] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | [4] |
| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA USA300) | 2 | [4] |
| Fluorinated benzoylthiourea derivatives | Escherichia coli | 128 | [5] |
| Fluorinated benzoylthiourea derivatives | Pseudomonas aeruginosa | 128 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antibacterial activity of this compound are provided below.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of a compound's antibacterial efficacy.[1]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Select 3-4 isolated colonies of the test microorganism from a pure overnight culture.
-
Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by rotating the swab against the side of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive (standard antibiotic) and negative (solvent) control disks, onto the inoculated agar surface.[1]
-
-
Incubation and Interpretation:
-
Incubate the plates at 37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antibacterial activity.
-
Caption: Workflow for the Agar Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[4]
Protocol:
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The typical concentration range to test is 0.25 µg/mL to 256 µg/mL.[4]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound, bacterial cultures, and solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with bacterial cultures should be performed in a biological safety cabinet.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new antibacterial agents. The protocols outlined in this document provide a framework for the systematic evaluation of their antibacterial efficacy. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 1-Benzoyl-3-phenyl-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-3-phenyl-2-thiourea derivatives represent a class of synthetic compounds that have garnered significant interest for their potential antifungal properties. These molecules, characterized by a central thiourea core flanked by benzoyl and phenyl groups, have demonstrated inhibitory activity against a range of fungal pathogens. The versatile synthesis of these derivatives allows for the introduction of various substituents on both the benzoyl and phenyl rings, enabling the exploration of structure-activity relationships (SAR) to optimize their antifungal potency. This document provides a detailed overview of their antifungal activity, experimental protocols for their synthesis and evaluation, and a summary of their proposed mechanisms of action.
Data Presentation: Antifungal Activity
The antifungal efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against various fungal strains. The following table summarizes the reported antifungal activities of representative derivatives.
| Compound ID/Substitution | Fungal Strain | MIC (µg/mL) | EC50 (mg/L) | Reference |
| General Benzoylthiourea Derivatives | ||||
| Unspecified Derivative | Candida albicans | 125 | - | [1] |
| Unspecified Derivative | Candida parapsilosis | 125 | - | [1] |
| Citral-Thiourea Derivatives | ||||
| Compound e1 | Colletotrichum gloeosporioides | - | 0.16 | [2] |
| Compound e3 | Colletotrichum gloeosporioides | - | 1.66 | [2] |
| Compound e6 | Colletotrichum gloeosporioides | - | 1.37 | [2] |
| Aldehydes-Thiourea Derivatives | ||||
| Compound 9 | Botrytis cinerea | - | 0.70 | [3] |
| 2-Thiophenecarboxylic Acid Thiourea Derivatives | ||||
| SB1 | Candida auris | 1041.7 - 5000 | - | [4] |
| SB2 (ortho-methylated) | Candida auris | 78.1 - 625 | - | [4] |
| SB3 | Candida auris | 312.5 - 5000 | - | [4] |
Note: The provided data is a compilation from various studies on different benzoylthiourea derivatives and may not represent the activity of the parent this compound compound. The specific substitutions on the phenyl and benzoyl rings significantly influence the antifungal activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives.[5][6][7][8]
Materials:
-
Substituted benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Substituted aniline
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Formation of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve potassium thiocyanate (1 equivalent) in anhydrous acetone.
-
To this solution, add the substituted benzoyl chloride (1 equivalent) dropwise with continuous stirring at room temperature.
-
After the addition is complete, gently reflux the mixture for 30-60 minutes. The formation of benzoyl isothiocyanate is indicated by the appearance of a yellowish solution and the precipitation of potassium chloride.
-
-
Reaction with Aniline:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve the substituted aniline (1 equivalent) in anhydrous acetone.
-
Add the aniline solution dropwise to the flask containing the benzoyl isothiocyanate with vigorous stirring.
-
After the addition, reflux the reaction mixture for 1-3 hours until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
The solid this compound derivative will precipitate out.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure derivative.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[1][9][10][11]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO or solvent used to dissolve the compounds)
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Harvest the fungal cells or spores and suspend them in sterile saline.
-
Adjust the inoculum concentration to a final concentration of approximately 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 spores/mL for molds in RPMI-1640 medium.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include positive control wells (inoculum with a standard antifungal), negative control wells (inoculum with solvent), and sterility control wells (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
The growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Visualizations
Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for antifungal activity screening of this compound derivatives.
Proposed Antifungal Mechanism of Action
Caption: Proposed antifungal mechanisms of thiourea derivatives against fungal cells.[2][3]
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Benzoyl-3-phenyl-2-thiourea in Heavy Metal Ion Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-3-phenyl-2-thiourea (BPTU) is a versatile organic ligand that has demonstrated significant potential in the selective extraction of heavy metal ions from aqueous solutions. Its unique molecular structure, featuring both sulfur and nitrogen donor atoms, allows for the formation of stable chelate complexes with various heavy metals. This property makes BPTU a valuable tool in environmental remediation, analytical chemistry, and processes where the removal or recovery of specific metal ions is crucial. This document provides detailed application notes and experimental protocols for the synthesis of BPTU and its use in heavy metal ion extraction.
Data Presentation
The following table summarizes the quantitative data for the extraction of Cadmium (Cd²⁺) ions from aqueous solutions using this compound. The data demonstrates the high extraction efficiency of BPTU for this particular heavy metal.[1]
Table 1: Extraction Efficiency of this compound for Cadmium (Cd²⁺)
| Sample Number | Initial Cd²⁺ Concentration (ppm) | Final Cd²⁺ Concentration (ppm) | Extraction Efficiency (%) |
| 1 | 3.35 | <0.01 | >99.7% |
| 2 | 2.80 | <0.01 | >99.6% |
| 3 | 1.10 | <0.01 | >99.0% |
| 4 | 0.55 | <0.01 | >98.2% |
Data adapted from the study by Alkherraz et al. (2014).[1][2] The study indicated that the extraction was performed at a neutral pH.
While comprehensive quantitative data for other heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), copper (Cu²⁺), and nickel (Ni²⁺) using BPTU is the subject of ongoing research, the inherent chelating properties of acylthiourea derivatives suggest a strong potential for their effective extraction as well.
Experimental Protocols
Protocol 1: Synthesis of this compound (BPTU)
This protocol describes a common method for the synthesis of BPTU.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Aniline
-
Acetone (dry)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve potassium thiocyanate (0.5 mol) in dry acetone (30 ml).
-
Slowly add benzoyl chloride (0.5 mol) to the solution while stirring continuously.
-
The reaction mixture is typically heated under reflux for approximately 30-60 minutes to ensure the complete formation of benzoyl isothiocyanate.
-
-
Reaction with Aniline:
-
After the reflux, cool the mixture to room temperature.
-
In a separate beaker, dissolve aniline (0.5 mol) in dry acetone.
-
Slowly add the aniline solution to the benzoyl isothiocyanate solution with vigorous stirring.
-
The reaction is often exothermic. Continue stirring the mixture at room temperature for several hours or heat under reflux for 2-12 hours to drive the reaction to completion.[1]
-
-
Isolation and Purification:
-
After the reaction is complete, pour the mixture into cold water to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash it with distilled water.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline BPTU.
-
Dry the purified product in a desiccator. The expected yield is typically around 75%.[1]
-
Protocol 2: Liquid-Liquid Extraction of Heavy Metal Ions using BPTU
This protocol provides a general procedure for the extraction of heavy metal ions from an aqueous solution into an organic phase using BPTU. This method is based on the protocol used for cadmium extraction.[1]
Materials:
-
This compound (BPTU)
-
Organic solvent (e.g., chloroform, benzene)
-
Aqueous solution containing the target heavy metal ion(s)
-
pH meter and buffers for pH adjustment
-
Separatory funnels
-
Mechanical shaker
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal ion concentration analysis.
Procedure:
-
Preparation of the Organic Phase:
-
Prepare a solution of BPTU in the chosen organic solvent (e.g., 0.01 M). The optimal concentration may vary depending on the target metal and its concentration.
-
-
Extraction Process:
-
Take a known volume of the aqueous solution containing the heavy metal ion(s) in a separatory funnel.
-
Adjust the pH of the aqueous solution to the desired value. For cadmium, a neutral pH has been shown to be effective.[1][2] The optimal pH will depend on the specific metal ion being extracted.
-
Add an equal volume of the BPTU organic solution to the separatory funnel.
-
Shake the separatory funnel vigorously for a sufficient time (e.g., 30-60 minutes) to ensure thorough mixing and to allow the complexation and phase transfer to reach equilibrium.
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous phase from the organic phase.
-
Determine the concentration of the heavy metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be calculated by the difference between the initial and final aqueous concentrations.
-
The extraction efficiency can be calculated using the following formula: Extraction Efficiency (%) = [(Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration] x 100
-
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for heavy metal ion extraction using BPTU.
References
Application Notes and Protocols for the Synthesis of 1-Benzoyl-3-phenyl-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-3-phenyl-2-thiourea and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. These molecules have demonstrated a wide range of biological activities, including potential as antibacterial, antifungal, and anticancer agents. Their synthesis is typically achieved through a straightforward two-step, one-pot reaction, making them accessible for library synthesis and structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis and characterization of these derivatives.
General Synthesis Pathway
The synthesis of this compound derivatives proceeds via a two-step mechanism. The first step involves the in-situ formation of benzoyl isothiocyanate from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium, potassium, or sodium thiocyanate. In the second step, a primary aromatic amine (aniline or a substituted aniline) is added to the reaction mixture, which then reacts with the benzoyl isothiocyanate intermediate to yield the final this compound derivative.
Caption: General two-step synthesis pathway for this compound derivatives.
Experimental Protocols
Materials and Reagents
-
Substituted Benzoyl Chloride (1.0 eq)
-
Potassium Thiocyanate (or Ammonium Thiocyanate) (1.0 - 1.2 eq)
-
Substituted Aniline (1.0 eq)
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
General Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound derivatives.
Detailed Synthesis Protocol
-
Preparation of Benzoyl Isothiocyanate (in-situ):
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve potassium thiocyanate (1.0-1.2 equivalents) in anhydrous acetone.
-
To this stirring suspension, add the substituted benzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours. The formation of the benzoyl isothiocyanate intermediate is often indicated by a change in the color of the reaction mixture.
-
-
Reaction with Substituted Aniline:
-
Dissolve the substituted aniline (1.0 equivalent) in a minimal amount of anhydrous acetone.
-
Add the aniline solution dropwise to the reaction mixture containing the freshly prepared benzoyl isothiocyanate.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
A solid precipitate of the this compound derivative will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound derivative.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
-
Quantitative Data
The following table summarizes the reported yields and melting points for a selection of this compound derivatives.
| Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Reference |
| H | 75 | 148-150 | [1] |
| 4-Chloro | 85 | 162-164 | |
| 4-Methyl | 82 | 155-157 | |
| 4-Methoxy | 88 | 158-160 | |
| 4-Nitro | 78 | 188-190 | |
| 2-Chloro | 80 | 152-154 | |
| 2-Methyl | 79 | 145-147 |
Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the reagents.
Spectroscopic Data for this compound
-
IR (KBr, cm⁻¹):
-
~3300-3100 (N-H stretching)
-
~1670 (C=O stretching)
-
~1590 (C=C aromatic stretching)
-
~1350 (C-N stretching)
-
~1170 (C=S stretching)
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
~12.5 (s, 1H, CS-NH-Ph)
-
~11.7 (s, 1H, CO-NH-CS)
-
~7.4-8.0 (m, 10H, Ar-H)
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
~180 (C=S)
-
~168 (C=O)
-
~127-139 (Aromatic carbons)
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzoyl chloride is corrosive and lachrymatory. Handle with care.
-
Acetone is a flammable solvent. Avoid open flames.
-
Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Biological Assays with 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-3-phenyl-2-thiourea (BPTU) is a synthetic compound belonging to the thiourea class of molecules, which has demonstrated significant potential in the field of oncology. Research on BPTU and its analogs has revealed potent cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.[1] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.[2][3] Additionally, some thiourea derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and JAK/STAT pathways, and microtubule polymerization.[4][5][6]
These application notes provide detailed protocols for key biological assays to evaluate the anticancer effects of this compound and its derivatives. The included methodologies for cytotoxicity assessment, apoptosis detection, and cell cycle analysis are fundamental for characterizing the biological activity of this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] |
| HeLa | Cervical Cancer | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] |
| HCT116 | Colon Carcinoma | [Insert experimental data] |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | [Insert experimental data] | [Insert experimental data] |
| IC50/2 | [Insert experimental data] | [Insert experimental data] |
| IC50 | [Insert experimental data] | [Insert experimental data] |
| 2 x IC50 | [Insert experimental data] | [Insert experimental data] |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| IC50/2 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| IC50 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 2 x IC50 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (BPTU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of BPTU in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of BPTU. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound (BPTU)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BPTU at the desired concentrations for 24 hours.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
This compound (BPTU)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BPTU at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzoyl-3-phenyl-2-thiourea Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes utilizing 1-Benzoyl-3-phenyl-2-thiourea (BPTU) as a ligand. The information compiled from various scientific sources is intended to guide researchers in exploring the therapeutic and analytical potential of these compounds. Detailed protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of experimental workflows and potential mechanisms of action.
Introduction
This compound (BPTU) is a versatile organic ligand belonging to the acylthiourea class of compounds. The presence of oxygen, nitrogen, and sulfur donor atoms allows BPTU to form stable complexes with a variety of transition metal ions.[1][2] These metal complexes have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The coordination of the metal ion to the BPTU ligand often enhances its biological efficacy compared to the free ligand.[1] This document outlines the synthesis of BPTU and its metal complexes, summarizes their biological activities with quantitative data, and provides detailed protocols for their evaluation.
Synthesis of this compound (BPTU) Ligand
The synthesis of the BPTU ligand is typically a two-step process. First, benzoyl isothiocyanate is formed, which is then reacted with aniline.[3]
Experimental Protocol: Synthesis of BPTU
-
Synthesis of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve potassium thiocyanate (KSCN) in a suitable dry solvent such as acetone or benzene.[3]
-
Slowly add an equimolar amount of benzoyl chloride to the solution while stirring.
-
Reflux the reaction mixture for an appropriate time (e.g., 1-2 hours).[3]
-
After cooling, the potassium chloride precipitate is filtered off. The filtrate, containing benzoyl isothiocyanate, is used directly in the next step.
-
-
Synthesis of this compound:
-
To the filtrate containing benzoyl isothiocyanate, add an equimolar amount of aniline dissolved in the same solvent.
-
Stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[3]
-
The crude product is obtained by removing the solvent under reduced pressure.
-
Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain pure this compound.[3]
-
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes with BPTU
Metal complexes of BPTU can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of BPTU Metal Complexes
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
In a separate flask, dissolve the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.
-
The reaction mixture is then refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.
Applications in Drug Development
Metal complexes of thiourea derivatives, including BPTU, have shown promising results in preclinical studies for various therapeutic areas.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of thiourea-metal complexes against various cancer cell lines. The proposed mechanism for some gold(I)-thiourea complexes involves the induction of apoptosis through a reactive oxygen species (ROS)-dependent pathway.[6]
| Complex/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Au(I)(3c)₂OTf | HeLa | 8.06 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 ± 0.05 (mM) | [7] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 ± 0.02 (mM) | [7] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 (mM) | [8] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 (mM) | [8] |
| Chiral Dipeptide Thioureas (10 & 11) | BGC-823 | 20.9 - 103.6 | [9] |
| Chiral Dipeptide Thioureas (10 & 11) | A-549 | 19.2 - 112.5 | [9] |
Note: The specific metal and full ligand structure for each complex in the table can be found in the corresponding reference.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BPTU metal complexes in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Signaling pathway for Au(I)-thiourea complex-induced apoptosis.
Antimicrobial Activity
Thiourea derivatives and their metal complexes have been reported to exhibit significant activity against a range of pathogenic bacteria and fungi.[5][10] The mechanism is thought to involve the disruption of cellular processes due to the interaction of the complex with the microbial cell membrane or essential enzymes.[11]
| Compound/Complex | Microorganism | MIC (µg/cm³) | Reference |
| Various Thiourea Derivatives & Complexes | Gram-positive bacteria | 50 - 400 | [10] |
| Various Thiourea Derivatives & Complexes | Gram-negative bacteria | 50 - 400 | [10] |
| Various Thiourea Derivatives & Complexes | Fungi (Yeasts) | 25 - 100 | [10] |
| Cobalt-Thioylbenzamide Complexes | E. coli, S. aureus, B. subtilis, P. aeruginosa | Activity Reported | [5] |
Note: The specific metal and full ligand structure for each complex in the table can be found in the corresponding reference.
-
Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: Prepare a stock solution of the BPTU metal complex in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a valuable ligand for the synthesis of metal complexes with significant potential in drug development. The data presented in these application notes highlight the promising anticancer and antimicrobial activities of these compounds. The provided protocols offer a starting point for researchers to synthesize and evaluate BPTU metal complexes for their biological properties. Further research is warranted to explore the full therapeutic potential and mechanisms of action of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-Benzoyl-3-phenyl-2-thiourea
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Benzoyl-3-phenyl-2-thiourea, a compound of interest in pharmaceutical and chemical research. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are a class of compounds with a wide range of biological activities, making them significant in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for their characterization, quantification in various matrices, and for quality control purposes. This document outlines protocols for spectroscopic characterization and a proposed High-Performance Liquid Chromatography (HPLC) method for quantitative analysis.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural confirmation of synthesized this compound.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform or dichloromethane) to be analyzed as a thin film on a salt plate.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands. For N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a structurally similar compound, characteristic peaks were observed at approximately 3168 cm⁻¹ (-NH), 1686 cm⁻¹ (-C=O, amide), and 1537 cm⁻¹ (-NH)[1]. Similar peaks would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
For the related compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea in CDCl₃, proton signals were observed at δ 12.29 (s, 1H), 9.46 (s, 1H), and in the range of 7.29-7.69 for the aromatic protons[1]. Carbon signals were observed at δ 177.7 (C=S) and 165.3 (C=O)[1]. Similar shifts would be anticipated for this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions. The molecular weight of this compound is 256.32 g/mol .
Proposed Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound reference standard
Experimental Protocol
3.3.1. Preparation of Mobile Phase A typical mobile phase for related compounds consists of a mixture of acetonitrile and water. A starting point could be a ratio of 70:30 (v/v) Acetonitrile:Water. The aqueous phase can be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape. The mobile phase should be filtered and degassed before use.
3.3.2. Preparation of Standard Solutions
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.3. Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.3.4. Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A wavelength around 254 nm is often a good starting point for aromatic compounds.
3.3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation: Example Method Performance Characteristics
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time (tR) | To be determined experimentally |
Visualizations
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Logical relationship for the spectroscopic characterization of this compound.
References
Application Notes: 1-Benzoyl-3-phenyl-2-thiourea as a Selective HDAC8 Activator
Document ID: AN-HDAC8-A001 Version: 1.0 Last Updated: December 29, 2025
Introduction
1-Benzoyl-3-phenyl-2-thiourea, also identified as TM-2-51, is a potent and isozyme-selective small molecule activator of human Histone Deacetylase 8 (HDAC8).[1][2] Contrary to the more common role of thiourea derivatives as HDAC inhibitors, this compound has been demonstrated to enhance the catalytic activity of HDAC8 significantly.[3][4][5] Mechanistic studies reveal that the compound binds to HDAC8 at two distinct sites in a positively cooperative manner, suggesting an allosteric mode of activation.[2][6] This selective activation has been shown to induce downstream cellular effects, including cell growth inhibition and apoptosis in specific cancer cell lines, such as p53-competent neuroblastoma cells.[2][6]
These application notes provide essential information, key quantitative data, and detailed protocols for researchers utilizing this compound to study HDAC8 function and its cellular implications.
Physicochemical & Handling Information
A summary of the compound's properties and handling guidelines is presented below.
| Property | Value |
| Synonyms | TM-2-51, N-(Phenylthiocarbamoyl)benzamide, 1-benzoyl-3-phenylthiourea |
| CAS Number | 4921-82-8 |
| Molecular Formula | C₁₄H₁₂N₂OS |
| Molecular Weight | 256.32 g/mol |
| Appearance | Powder |
| Purity | >98% |
| Solubility | >50 mg/mL in DMSO; up to 8 mg/mL in Ethanol |
| Storage (Powder) | Store at -20°C, stable for ≥ 1 year |
| Storage (Solutions) | Store DMSO or Ethanol solutions at -20°C for up to 3 months |
Quantitative Biological Data
The following table summarizes the reported biological activity of this compound in biochemical assays.
| Parameter | Value | Assay Condition |
| HDAC8 Activation | ~12-fold increase in activity | 10 µM TM-2-51 with recombinant human HDAC8 and a fluorescent substrate |
| HDAC Isozyme Selectivity | Selective for HDAC8 | No activation observed for other HDACs |
| Binding Stoichiometry | 2 molecules of TM-2-51 per HDAC8 enzyme | Determined by steady-state kinetics and isothermal titration calorimetry |
| Cellular Efficacy (SH-SY5Y) | Induces growth inhibition and apoptosis | Efficacy observed in p53-positive neuroblastoma cells |
| Cellular Efficacy (BE(2)-C) | No significant effect observed | Demonstrates differential effects based on cellular context (p53 genotype) |
Postulated Mechanism of Action
This compound (TM-2-51) activates HDAC8 through a cooperative, two-site binding mechanism. This allosteric interaction is believed to induce a conformational change in the enzyme, modulating the geometry of the active site pocket and enhancing its catalytic efficiency.[2][6] This mechanism is distinct from substrate-level interactions and highlights a novel approach to modulating enzyme activity.
Experimental Protocols
Protocol 1: In Vitro HDAC8 Activity Assay
This protocol is designed to measure the effect of this compound on the enzymatic activity of recombinant human HDAC8 using a fluorogenic substrate.
A. Materials
-
Recombinant Human HDAC8 (Active)
-
This compound (TM-2-51)
-
HDAC8 Fluorogenic Substrate (e.g., Boc-Lys(acetyl)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (e.g., Trypsin in buffer with Trichostatin A to stop HDAC activity)
-
DMSO (Anhydrous)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
B. Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of TM-2-51 in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted TM-2-51 or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of recombinant HDAC8 (at a final concentration of ~5-10 ng/µL) to all wells except the "No Enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the HDAC8 fluorogenic substrate (at a final concentration of ~20 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction & Develop Signal: Add 50 µL of Developer Solution to each well. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity on a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from "No Enzyme" wells) from all other readings. Calculate the fold-activation relative to the vehicle control.
Protocol 2: Western Blot for Cellular Histone Acetylation
This protocol assesses the cellular activity of the HDAC8 activator by measuring changes in the acetylation status of histone H3 at lysine 9 (Ac-H3K9), a downstream target of HDAC activity. Activation of HDAC8 is expected to decrease histone acetylation.
A. Materials
-
SH-SY5Y neuroblastoma cells
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (TM-2-51)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-Acetylated-Histone H3 (Lys9), Rabbit anti-Total Histone H3
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
B. Procedure
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of TM-2-51 (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against Ac-H3K9 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Densitometry Analysis: Quantify the band intensity for Ac-H3K9 and normalize it to the Total H3 signal. Compare treated samples to the vehicle control.
Protocol 3: Cell Viability and Apoptosis Assay
This protocol measures the impact of HDAC8 activation on cell viability and apoptosis, as demonstrated in SH-SY5Y cells.[2]
A. Materials
-
SH-SY5Y cells
-
Cell Culture Medium
-
This compound (TM-2-51)
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Apoptosis Detection Kit (e.g., Annexin V-FITC / Propidium Iodide Kit)
-
White, clear-bottom 96-well plates (for viability)
-
6-well plates (for apoptosis)
-
Luminometer
-
Flow Cytometer
B. Procedure (Cell Viability)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well white plate at a density of 5,000-10,000 cells/well. Allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of TM-2-51 for 48-72 hours.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.
C. Procedure (Apoptosis by Flow Cytometry)
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with TM-2-51 (at 1x and 2x the IC₅₀ value) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the effect of the compound on inducing apoptosis.
References
- 1. astorscientific.us [astorscientific.us]
- 2. Mechanism of N-Acylthiourea-mediated activation of human histone deacetylase 8 (HDAC8) at molecular and cellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Mechanism of N-Acylthiourea-mediated Activation of Human Histone Deacetylase 8 (HDAC8) at Molecular and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Benzoyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-Benzoyl-3-phenyl-2-thiourea as a versatile starting material. This precursor, possessing reactive carbonyl, thiocarbonyl, and N-H functionalities, serves as a valuable scaffold for constructing diverse heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a foundation for further exploration and derivatization.
Overview of Synthetic Pathways
This compound is a key intermediate in the synthesis of numerous five- and six-membered heterocyclic rings. The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with acidic protons, allows for a range of cyclization reactions with various electrophiles and nucleophiles. The primary heterocyclic systems accessible from this precursor include thiazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and pyrazoles. The choice of cyclizing agent and reaction conditions dictates the nature of the resulting heterocyclic ring.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; thiazole [label="Thiazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiadiazole [label="1,3,4-Thiadiazoles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxadiazole [label="1,3,4-Oxadiazoles", fillcolor="#FBBC05", fontcolor="#202124"]; pyrazole [label="Pyrazoles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> thiazole [label="α-Haloketones"]; start -> thiadiazole [label="Acid hydrazides / Oxidative cyclization"]; start -> oxadiazole [label="Mercuric acetate / Iodine"]; start -> pyrazole [label="Hydrazine derivatives"]; }
Caption: Synthetic routes from this compound.
Synthesis of this compound
The precursor, this compound, can be synthesized via the reaction of benzoyl isothiocyanate with aniline.[1] Benzoyl isothiocyanate is typically generated in situ from the reaction of benzoyl chloride with potassium or ammonium thiocyanate.[1][2]
Experimental Protocol:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve potassium thiocyanate (1.0 eq) in dry acetone. To this solution, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature. The reaction mixture is then refluxed for 1-2 hours.[2] The formation of a white precipitate (potassium chloride) indicates the progress of the reaction.
-
Formation of this compound: After cooling the reaction mixture to room temperature, a solution of aniline (1.0 eq) in acetone is added dropwise with continuous stirring. The resulting mixture is then refluxed for an additional 2-3 hours.[1]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is poured into cold water, and the resulting solid precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[1]
| Parameter | Value |
| Reactants | Benzoyl chloride, Potassium thiocyanate, Aniline |
| Solvent | Acetone |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Synthesis of Thiazole Derivatives
Thiazoles are readily synthesized from this compound via the Hantzsch thiazole synthesis. This involves the reaction of the thiourea with an α-haloketone, leading to the formation of a 2-aminothiazole derivative.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Thiazoline Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-(Benzoylamino)-4-aryl-3-phenyl-thiazolium salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="+ α-Haloketone"]; intermediate -> product [label="Cyclization / Dehydration"]; }
Caption: General workflow for thiazole synthesis.
Experimental Protocol:
-
A mixture of this compound (1.0 eq) and the desired α-haloketone (e.g., phenacyl bromide) (1.0 eq) in absolute ethanol is refluxed for 4-6 hours.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent.
| Parameter | Value |
| Reactants | This compound, α-Haloketone |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles can be prepared from this compound through oxidative cyclization. Various oxidizing agents can be employed for this transformation.
Experimental Protocol (using Phosphorous Oxychloride):
-
A mixture of this compound (1.0 eq) and an appropriate acid hydrazide (1.0 eq) is refluxed in the presence of excess phosphorus oxychloride (POCl₃) for 5-8 hours.[4]
-
After cooling, the reaction mixture is carefully poured onto crushed ice with stirring.
-
The resulting solid is filtered, washed thoroughly with water to remove excess acid, and then with a dilute sodium bicarbonate solution.
-
The crude product is dried and recrystallized from a suitable solvent like ethanol or acetic acid.
| Parameter | Value |
| Reactants | This compound, Acid hydrazide |
| Cyclizing Agent | Phosphorus Oxychloride |
| Reaction Time | 5-8 hours |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Synthesis of 1,3,4-Oxadiazole Derivatives
The conversion of this compound to 1,3,4-oxadiazoles can be achieved through desulfurization-cyclization. This is often accomplished using heavy metal salts or other desulfurizing agents.[5][6]
Experimental Protocol (using Mercuric Acetate):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, mercuric acetate (1.1 eq) is added portion-wise with stirring.
-
The reaction mixture is refluxed for 3-5 hours, during which a precipitate of mercuric sulfide is formed.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the hot solution is filtered to remove the mercuric sulfide.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield the 2-amino-5-phenyl-1,3,4-oxadiazole derivative.
| Parameter | Value |
| Reactants | This compound |
| Desulfurizing Agent | Mercuric Acetate |
| Solvent | Ethanol |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Typical Yield | 50-70% |
Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized from this compound by first converting it to a suitable precursor, such as an enaminone, followed by cyclization with hydrazine derivatives.[7]
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; enaminone [label="Enaminone Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pyrazolyl-phenylthiourea", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> enaminone [label="+ DMF-DMA"]; enaminone -> product [label="+ Hydrazine Hydrate"]; }
Caption: Workflow for pyrazole synthesis from a thiourea precursor.
Experimental Protocol:
-
Synthesis of the Enaminone Intermediate: A mixture of an acetylphenyl-thiourea derivative (synthesized from 4-aminoacetophenone and phenyl isothiocyanate) (1.0 eq) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.0 eq) in dioxane is refluxed for 4 hours.[7] Upon cooling, the solid intermediate is collected.
-
Synthesis of the Pyrazole: The enaminone intermediate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added, along with a catalytic amount of triethylamine. The mixture is refluxed for 6 hours.[7]
-
The solid that forms upon cooling is filtered, dried, and recrystallized from a suitable solvent to afford the pyrazolyl-phenylthiourea derivative.
| Parameter | Value |
| Reactants | Acetylphenyl-thiourea derivative, DMF-DMA, Hydrazine Hydrate |
| Solvent | Dioxane, Ethanol |
| Reaction Time | 4 hours (Step 1), 6 hours (Step 2) |
| Temperature | Reflux |
| Typical Yield | 60-75% (overall) |
Disclaimer: These protocols are intended for guidance and should be performed by trained professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] These compounds possess a flexible chemical structure that allows for various substitutions, influencing their cytotoxic effects against cancer cell lines. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays of benzoylthiourea derivatives, summarizing key findings and outlining the experimental workflows and potential mechanisms of action.
Data on Cytotoxic Activity
The in vitro cytotoxic effects of various benzoylthiourea derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values for several benzoylthiourea derivatives from various studies.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Benzoyl-3-methyl thiourea derivatives | HeLa (Cervical Cancer) | MTT | 160–383 µg/mL | [4] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast Cancer) | MTT | 1.47 mM | [5] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast Cancer) | MTT | 0.64 mM | [5] |
| Benzoylurea derivative (11e) | 9 Human Tumor Cell Lines | MTT | 0.01–0.30 µM | [6] |
| Benzoylurea derivative (14b) | 9 Human Tumor Cell Lines | MTT | 0.01–0.30 µM | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | MTT | 1.11 µM | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | MTT | 1.74 µM | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 (Breast Cancer) | MTT | 7.0 µM | [7] |
| N-naphthoyl thiourea derivative (8) | MCF-7, HCT116, A549 | MTT | 1.12–3.06 µM | [8] |
| N-naphthoyl thiourea derivative (10) | MCF-7, HCT116, A549 | MTT | 1.12–3.06 µM | [8] |
| N-naphthoyl thiourea derivative (11) | MCF-7, HCT116, A549 | MTT | < 1.3 µM | [8] |
*Cell lines for compounds 11e and 14b include CEM (leukemia), Daudi (lymphoma), MCF-7 (breast cancer), Bel-7402 (hepatoma), DU-145 (prostate cancer), PC-3 (prostate cancer), DND-1A (melanoma), LOVO (colon cancer), and MIA Paca (pancreatic cancer).[6]
Experimental Protocols
A widely used method for assessing the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the benzoylthiourea derivative in a suitable solvent (e.g., DMSO).[1]
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[1]
-
Incubate the cells for 48-72 hours.[1]
3. MTT Addition and Incubation:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
4. Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of benzoylthiourea derivatives.
Caption: General workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathways
The anticancer activity of benzoylthiourea derivatives is believed to be multifactorial, involving the modulation of several key cellular processes.[1] Research suggests that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.[1]
Caption: Hypothesized mechanisms of benzoylthiourea cytotoxicity.
Potential Mechanisms of Action
The cytotoxic effects of benzoylthiourea derivatives are thought to be mediated through various mechanisms:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death.[1] Some derivatives have been shown to activate the intrinsic apoptosis pathway, which is initiated by intracellular stress and leads to changes in the mitochondrial membrane.[1]
-
Cell Cycle Arrest: Certain benzoylthiourea compounds can halt the proliferation of cancer cells by arresting the cell cycle, for instance, at the G1 phase.[1] This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.[1]
-
Inhibition of Key Signaling Proteins: Benzoylthiourea derivatives may directly inhibit the activity of proteins crucial for cancer cell growth and survival.[1] Targets can include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][7][9]
Conclusion
Benzoylthiourea derivatives represent a promising class of compounds for the development of novel anticancer agents. The protocols and data presented in these application notes provide a framework for the in vitro evaluation of their cytotoxic potential. Further research into their structure-activity relationships and specific molecular targets will be crucial for optimizing their therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Share_it: Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds [repo.bibliothek.uni-halle.de]
- 3. International Conference on Applied Innovations in IT [icaiit.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Therapeutics Development Using the 1-Benzoyl-3-phenyl-2-thiourea Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing novel therapeutics based on the versatile 1-benzoyl-3-phenyl-2-thiourea scaffold. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and data presentation are included to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The this compound core structure has emerged as a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The presence of the thiourea moiety, flanked by benzoyl and phenyl groups, provides a unique pharmacophore that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant potential as anticancer and antimicrobial agents, attributed to their ability to interact with various biological targets. This document serves as a practical guide for the synthesis and evaluation of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient one-pot reaction. The general approach involves the in-situ formation of a benzoyl isothiocyanate, which then reacts with a primary amine.
General Synthetic Scheme:
Caption: General synthesis of this compound derivatives.
Experimental Protocol: General Synthesis
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Substituted aniline
-
Acetone (anhydrous)
-
Triethylamine (optional, as a catalyst)
-
Ice bath
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
In a round-bottom flask, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this stirring solution, add the substituted benzoyl chloride (1 equivalent) dropwise at room temperature.
-
The reaction mixture is typically stirred for 1-2 hours at room temperature or gently refluxed to ensure the complete formation of the benzoyl isothiocyanate. The formation of a white precipitate (KCl or NH4Cl) is usually observed.
-
-
Reaction with Substituted Aniline:
-
To the same reaction mixture, add a solution of the substituted aniline (1 equivalent) in anhydrous acetone dropwise.
-
The reaction mixture is then stirred at room temperature or refluxed for 2-8 hours, depending on the reactivity of the aniline. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, pour the mixture into a beaker of cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetone, or a mixture of solvents to yield the pure this compound derivative.
-
Biological Activities and Data Presentation
Anticancer Activity
Several derivatives of the this compound scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.
Table 1: Anticancer Activity (IC50) of Selected this compound Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Benzoyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | MCF-7 | 1.47 | [1] |
| 2 | H | 2,4-dichloro | MCF-7 | 0.31 | [2] |
| 3 | H | 2,4-dichloro | T47D | 0.94 | [2] |
| 4 | Allyl | H | MCF-7/HER-2 | 0.64 | [1] |
| 5 | H | 4-tert-butyl | MCF-7 | 10.5 | [3] |
| 6 | H | 4-tert-butyl | T47D | 25.8 | [3] |
| 7 | H | 4-tert-butyl | HeLa | 15.7 | [3] |
Signaling Pathway Inhibition:
The anticancer activity of certain this compound derivatives is attributed to their ability to inhibit receptor tyrosine kinases like EGFR and HER-2. Inhibition of these receptors disrupts downstream signaling cascades that are critical for cell growth, proliferation, and survival.
Caption: Inhibition of EGFR/HER-2 signaling by thiourea derivatives.
Antimicrobial Activity
Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Benzoyl Ring) | Microorganism | MIC (µg/mL) | Reference |
| 8 | 4-F | 2-((4-ethylphenoxy)methyl) | E. coli | >500 | [4] |
| 9 | 2,4,6-tri-F | 2-((4-ethylphenoxy)methyl) | C. albicans | 125 | [4] |
| 10 | 4-Cl | H | S. aureus | 1000 | [5] |
| 11 | H | 2-methoxy | S. aureus | >1000 | [6] |
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Caption: Inhibition of DNA gyrase by thiourea derivatives.
Experimental Protocols
Protocol for Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution assay.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
Sterile 96-well U-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make it an attractive platform for medicinal chemists. The detailed protocols and compiled data in these application notes are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them towards clinical applications.
References
- 1. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. jppres.com [jppres.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoyl-3-phenyl-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Benzoyl-3-phenyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a two-step process. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt (e.g., ammonium or potassium thiocyanate). Subsequently, the benzoyl isothiocyanate reacts with aniline to form the desired product, this compound.
Q2: What are the expected yields for this synthesis?
Reported yields for the synthesis of this compound and analogous compounds are generally good, often ranging from 75% to over 90% depending on the specific reaction conditions and purification methods employed.[1][2]
Q3: What are some common side reactions or impurities I should be aware of?
Common impurities can arise from unreacted starting materials or side reactions. For instance, if the benzoyl isothiocyanate intermediate is not fully consumed, it may remain in the crude product. Additionally, side products can form if the reaction conditions are too harsh, leading to decomposition. Careful control of reaction temperature and time is crucial to minimize these.
Q4: What purification methods are most effective for this compound?
Recrystallization is a commonly employed and effective method for purifying the final product.[1] Ethanol is a suitable solvent for recrystallization.[1] For more challenging separations, column chromatography can be utilized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality or wet reagents: Moisture can hydrolyze benzoyl chloride and inhibit the formation of benzoyl isothiocyanate. | Ensure all reagents are pure and anhydrous. Dry solvents before use. |
| Inefficient formation of benzoyl isothiocyanate: The reaction between benzoyl chloride and the thiocyanate salt may be incomplete. | Extend the reaction time for the formation of the isothiocyanate, or gently heat the reaction mixture. The reaction is often exothermic, so initial cooling may be necessary, followed by a period of reflux.[2] | |
| Low reactivity of aniline: While aniline is generally a good nucleophile, its reactivity can be influenced by the solvent and temperature. | Consider using a higher boiling point solvent to increase the reaction temperature. Ensure adequate reaction time for the addition of aniline to the benzoyl isothiocyanate. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions due to high temperatures: Excessive heat can lead to the decomposition of the product or starting materials. | Maintain careful temperature control throughout the reaction. If refluxing, ensure it is gentle. |
| Presence of impurities in starting materials: Impurities in the benzoyl chloride or aniline can lead to undesired side products. | Use freshly distilled or purified starting materials. | |
| Difficulty in Product Isolation/Purification | Product is oily or does not precipitate: This can occur if the product is impure or if the incorrect solvent is used for precipitation/recrystallization. | Try adding the reaction mixture to a large volume of cold water to induce precipitation.[3] For recrystallization, ensure the correct solvent is chosen and that the solution is sufficiently concentrated before cooling. |
| Product remains contaminated after recrystallization: The chosen recrystallization solvent may not be optimal for removing specific impurities. | Perform a second recrystallization with a different solvent system. Alternatively, consider purification by column chromatography. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Reactants | Solvent | Reaction Time | Temperature | Yield | Reference |
| Benzoyl chloride, Potassium thiocyanate, Aniline | Dry Benzene | 12h (isocyanate), 1h (thiourea) | Reflux (120°C) | 75% | [1] |
| Benzoyl chloride, Ammonium thiocyanate, Aniline | Acetone | Not specified | Reflux | 82% | [2] |
| Benzoyl chloride, Ammonium thiocyanate, Aniline | Dry Acetone | 5 min (isocyanate), Gentle reflux (thiourea) | Reflux | 85% (crude), 76% (recrystallized) | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures with high reported yields.[2][3]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Aniline
-
Anhydrous Acetone
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
Step 1: Formation of Benzoyl Isothiocyanate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
With vigorous stirring, add benzoyl chloride (1.0 equivalent) dropwise to the solution. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[2]
-
After the addition is complete, gently reflux the mixture for 5-10 minutes to ensure the complete formation of benzoyl isothiocyanate.[3]
-
Cool the mixture to room temperature. The resulting orange-red solution containing the benzoyl isothiocyanate is used directly in the next step without isolation.[2]
Step 2: Synthesis of this compound
-
To the freshly prepared solution of benzoyl isothiocyanate, add a solution of aniline (1.0 equivalent) in anhydrous acetone dropwise with continuous stirring.
-
The addition of aniline will cause the reaction mixture to reflux gently.[3] After the addition is complete, continue to reflux the mixture for approximately 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a large volume of cold water to precipitate the crude product.[3]
-
Collect the yellow precipitate by vacuum filtration and wash it with cold water.
Step 3: Purification
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as white or pale yellow crystals.[1]
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-Benzoyl-3-phenyl-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Benzoyl-3-phenyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most widely reported and effective method for the purification of crude this compound is recrystallization. Ethanol is a commonly used solvent for this purpose, although a mixture of ethanol and dichloromethane has also been reported to yield pure, fine crystals.[1][2]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities in crude this compound typically arise from the starting materials and potential side reactions during its synthesis. Common impurities may include:
-
Unreacted starting materials: Aniline, benzoyl chloride, and ammonium thiocyanate.
-
Side products: Formation of thiourea by-products is a common issue. For instance, the newly formed isothiocyanate can react with any remaining primary amine to form a thiourea derivative.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound typically appears as colorless needles or fine crystals. The reported melting point of the pure compound is in the range of 151–153 °C.[3] A broad melting point range or a value significantly lower than this indicates the presence of impurities.
Q4: Can I use a solvent other than ethanol for recrystallization?
A4: While ethanol is the most frequently cited solvent, other options can be explored. A mixture of methanol and dichloromethane has been used for a similar compound, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.[1] The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. It is recommended to perform small-scale solubility tests to identify a suitable alternative solvent or solvent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The crude product has a persistent yellow color. | The synthesis can sometimes yield a yellowish precipitate.[3][4] This coloration may be due to minor impurities or side products. | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product and reduce the yield. After heating, perform a hot filtration to remove the charcoal. |
| The product "oils out" during recrystallization instead of forming crystals. | The solute-enriched phase separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | To avoid oiling out, you can try the following: • Reduce the cooling rate to allow for slower crystal formation. • Use a larger volume of solvent to prevent high supersaturation. • Add seed crystals to induce crystallization. • Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| Low recovery of the purified product after recrystallization. | Several factors can contribute to low yield: • Using too much solvent during recrystallization. • Premature crystallization during hot filtration. • The product being significantly soluble in the cold solvent. • Incomplete precipitation from the solution. | To improve the yield: • Use the minimum amount of hot solvent necessary to dissolve the crude product. • Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out. • Cool the solution thoroughly in an ice bath to maximize precipitation. • Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The melting point of the purified product is still broad or low. | This indicates that the recrystallization did not effectively remove all impurities. | A second recrystallization step may be necessary to achieve higher purity. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can depress and broaden the melting point range. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol provides a detailed methodology for the purification of crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Characterization: Determine the melting point of the dried crystals to assess their purity. A sharp melting point in the range of 151–153 °C is indicative of a pure product.[3]
Data Presentation
The following table summarizes the key parameters for the recrystallization of this compound.
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol | A mixture of ethanol and dichloromethane can also be used.[1] |
| Melting Point (Pure) | 151–153 °C | A sharp melting point is a good indicator of purity.[3] |
| Appearance (Pure) | Colorless needles or fine crystals | [1] |
| Yield | 75% | The yield can vary depending on the purity of the crude product and the recrystallization technique.[2] |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Substituted Benzoylthioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzoylthioureas.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis & Reaction Mechanism
Q1: What is the general reaction scheme for the synthesis of substituted benzoylthioureas?
The most common method for synthesizing N,N'-disubstituted benzoylthioureas involves a two-step, one-pot reaction. First, a substituted benzoyl chloride reacts with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) to form a benzoyl isothiocyanate intermediate in situ. This intermediate is then reacted with a primary or secondary amine to yield the desired N-benzoyl-N'-substituted thiourea.
Troubleshooting: Low Yield
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in benzoylthiourea synthesis can arise from several factors. The primary reasons include the instability of the benzoyl isothiocyanate intermediate, steric hindrance, or the low nucleophilicity of the amine.
Here's a more detailed breakdown of solutions:
-
Benzoyl Isothiocyanate Instability : This intermediate can be sensitive to moisture and heat.
-
Solution : Prepare the benzoyl isothiocyanate in situ and use it immediately in the next step without isolation. If you need to store it, do so in a cool, dark, and dry environment.
-
-
Steric Hindrance : Bulky substituents on either the benzoyl chloride or the amine can hinder the reaction.
-
Solution : Increase the reaction temperature or prolong the reaction time to overcome the steric barrier. Microwave irradiation can also be an effective technique to improve yields in such cases.
-
-
Low Nucleophilicity of the Amine : Electron-withdrawing groups on the amine can decrease its reactivity, making the nucleophilic attack on the isothiocyanate less efficient.
-
Solution : Increase the reaction temperature and/or reaction time. Using a more polar solvent like acetonitrile can also facilitate the reaction.
-
-
Use of Phase-Transfer Catalyst : For heterogeneous reaction systems, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve the reaction speed and yield.
Troubleshooting: Side Reactions and Impurities
Q3: I'm observing unexpected spots on my TLC plate. What are the common side reactions and byproducts?
Several side reactions can occur, leading to impurities in your final product.
-
Hydrolysis of Benzoyl Isothiocyanate : If there is moisture in your reaction, the benzoyl isothiocyanate intermediate can hydrolyze back to benzamide or benzoic acid.
-
Identification : These impurities can be identified by their characteristic spectroscopic signals (e.g., a broad -OH stretch in the IR spectrum for benzoic acid) and different Rf values on TLC.
-
Prevention : Ensure all your reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Symmetrical N,N'-dibenzoylthiourea : This can happen if the isothiocyanate reacts with another molecule of benzoyl chloride.
-
Formation of Symmetrical Thioureas : If the amine starting material can react with the isothiocyanate intermediate in an unintended way, symmetrical thioureas can form. Careful control of stoichiometry is crucial.
-
Unreacted Starting Materials : Incomplete reactions will leave unreacted benzoyl chloride, thiocyanate salt, and amine in the mixture.
Q4: How can I effectively purify my substituted benzoylthiourea?
The purification strategy depends on the nature of the impurities.
-
Recrystallization : This is the most common and often effective method for purifying solid benzoylthiourea derivatives. Common solvent systems include ethanol, acetone, or mixtures with water.
-
Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A gradient of non-polar (e.g., hexane or petroleum ether) to polar (e.g., ethyl acetate) solvents is typically used for elution.
-
Washing : Washing the crude product with water can help remove unreacted thiocyanate salts and other water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove unreacted amine, while a basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like benzoic acid.
Experimental Protocols
General One-Pot Synthesis of N-Benzoyl-N'-substituted Thioureas
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Benzoyl Isothiocyanate (in situ) :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this solution, add the substituted benzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of a white precipitate (ammonium chloride) is often observed. Some protocols may require gentle reflux for a short period (e.g., 15 minutes).
-
-
Reaction with Amine :
-
To the reaction mixture containing the in situ generated benzoyl isothiocyanate, add a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous acetone dropwise.
-
Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification :
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-chlorobenzoylthiourea
| Entry | Temperature (°C) | Time (hours) | Yield (%) |
| 1 | 90 | 1.5 | 28.99 |
| 2 | 100 | 1.5 | 41.07 |
| 3 | 110 | 1.5 | 48.79 |
| 4 | 120 | 1.5 | 45.14 |
| 5 | 110 | 0.5 | 41.65 |
| 6 | 110 | 1.0 | 50.84 |
| 7 | 110 | 2.0 | 43.18 |
Table 2: Spectroscopic Data for a Representative Benzoylthiourea and Potential Impurities
| Compound | IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights |
| N-(4-chlorophenyl)-N'-benzoylthiourea (Product) | ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1350 (C-N stretch), ~750 (C=S stretch) | ~12.5 (s, 1H, CSNH), ~11.5 (s, 1H, CONH), ~7.4-8.0 (m, aromatic H) |
| Benzoic Acid (Impurity) | ~3300-2500 (broad O-H stretch), ~1700 (C=O stretch) | ~12.0 (s, 1H, COOH), ~7.4-8.1 (m, aromatic H) |
| 4-Chloroaniline (Impurity) | ~3400-3300 (N-H stretch) | ~6.6-7.1 (m, aromatic H), ~3.7 (s, 2H, NH₂) |
| Benzamide (Impurity) | ~3350, 3170 (N-H stretch), ~1660 (C=O stretch) | ~7.4-7.8 (m, aromatic H), ~7.9, 8.2 (br s, 2H, NH₂) |
Note: Spectroscopic data are approximate and can vary based on the specific substituents and solvent used.
Technical Support Center: 1-Benzoyl-3-phenyl-2-thiourea (BPTU) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Benzoyl-3-phenyl-2-thiourea (BPTU) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of BPTU solutions.
FAQs
Q1: What are the primary factors that cause the degradation of BPTU solutions?
A1: The stability of BPTU, like other thiourea derivatives, is influenced by several factors. Key environmental drivers of degradation include:
-
pH: BPTU is susceptible to hydrolysis, particularly under alkaline conditions, which can break the acyl-thiourea bond.[1]
-
Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.
-
Light: Exposure to light, especially UV radiation, may lead to photodegradation.
-
Oxidizing Agents: The thiocarbonyl group in BPTU can be oxidized by atmospheric oxygen or other oxidizing agents present in the solution.[2]
Q2: What are the visible signs of BPTU solution degradation?
A2: Degradation of BPTU in solution may be indicated by:
-
Color Change: Development of a yellowish tint.
-
Precipitate Formation: The formation of insoluble degradation products.
-
Inconsistent Experimental Results: A common indicator of degradation is a loss of purity, leading to unreliable outcomes in your assays.
Q3: What are the recommended solvents and storage conditions for BPTU stock solutions?
A3: BPTU is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 50 mg/mL and in ethanol up to 8 mg/mL.[3] For optimal stability, stock solutions in DMSO or ethanol may be stored at -20°C for up to three months.[3] It is advisable to prepare fresh aqueous solutions for daily use and avoid long-term storage of aqueous dilutions.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low activity in a biological assay. | Degradation of the BPTU solution leading to lower effective concentration. | Prepare a fresh stock solution from solid BPTU. Verify the concentration and purity of the solution using a suitable analytical method like HPLC or UV-Vis spectrophotometry. |
| Formation of a precipitate in the solution upon storage. | The solution may have become supersaturated, or degradation has led to the formation of insoluble byproducts. | Prepare fresh solutions before use. If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility and that the BPTU concentration does not exceed its solubility limit in the final medium. |
| The color of the solution has changed to yellow. | This may be a sign of oxidative degradation or other chemical decomposition. | Discard the solution and prepare a fresh one. To minimize oxidation, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the BPTU and store the solution in a tightly sealed container. |
| Inconsistent results between experimental replicates. | This could be due to ongoing degradation of the BPTU solution during the experiment. | Use freshly prepared solutions for each experiment. If the experiment is lengthy, consider the stability of BPTU under the specific experimental conditions (e.g., temperature, pH of the medium). |
Data Presentation: Stability & Solubility of BPTU
The following table summarizes key quantitative data regarding BPTU.
| Parameter | Solvent | Value | Storage Conditions | Duration | Reference |
| Solubility | DMSO | >50 mg/mL | N/A | N/A | [3] |
| Solubility | Ethanol | up to 8 mg/mL | N/A | N/A | [3] |
| Solution Stability | DMSO or Ethanol | Stable | -20°C | Up to 3 months | [3] |
| Solid Stability | N/A | Stable | As supplied | 1 year from purchase | [3] |
Experimental Protocols
Protocol: Stability Assessment of BPTU Solutions using HPLC (Forced Degradation Study)
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.[4][5] This protocol outlines a general procedure for conducting a forced degradation study on BPTU.
Objective: To identify the conditions under which BPTU degrades and to develop a stability-indicating HPLC method that can separate the parent BPTU peak from its degradation products.
Materials:
-
This compound (BPTU)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of BPTU Stock Solution:
-
Accurately weigh and dissolve BPTU in a suitable solvent (e.g., ACN or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to the higher reactivity.[1] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60-80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Control Sample: Dilute an aliquot of the stock solution with the solvent to the final concentration and keep it at 4°C in the dark.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating BPTU from its potential degradation products. A typical starting point for a C18 column would be a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid or TFA (e.g., 0.1%).
-
Inject the control and all stressed samples into the HPLC system.
-
Monitor the chromatograms at a suitable wavelength (determined by UV-Vis scan of BPTU).
-
Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the area of the parent BPTU peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of BPTU under each stress condition.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent BPTU peak.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of 1-Benzoyl-3-phenyl-2-thiourea in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzoyl-3-phenyl-2-thiourea (BPTU) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (BPTU)?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and has some solubility in ethanol.[1][2] For most biological assays, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.
Q2: I observed precipitation when I diluted my BPTU stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is poorly soluble. To prevent this, it is crucial to ensure the final concentration of BPTU in your assay does not exceed its solubility limit in the final buffer composition. Additionally, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells.
Q3: What are some general strategies to improve the solubility of BPTU in my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like BPTU:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Use of surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.
Q4: Can I heat or sonicate my BPTU solution to improve dissolution?
A4: Gentle warming or brief sonication can aid in the dissolution of BPTU in the initial solvent. However, it is crucial to ensure that the compound is stable at elevated temperatures and that the heat or sonication does not degrade it. Always start with gentle warming and short sonication times.
Troubleshooting Guide
This guide addresses common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer | The final concentration of BPTU exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Rapid dilution causing "solvent shock". | Perform serial dilutions of the stock solution in pre-warmed (37°C) medium. Add the compound dropwise while gently vortexing. | |
| Precipitation observed over time in the incubator | Temperature shift affecting solubility. | Pre-warm the cell culture media to 37°C before adding the compound. |
| Compound instability or degradation. | Assess the stability of BPTU in your assay medium over the time course of the experiment. | |
| Interaction with media components (e.g., proteins in serum). | Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. Consider reducing the serum concentration if possible. | |
| Inconsistent or non-reproducible assay results | Incomplete dissolution of the stock solution. | Ensure the BPTU stock solution is fully dissolved before use. Gentle warming or brief sonication may be necessary. |
| Precipitation of the compound during the assay. | Visually inspect all solutions for precipitation before and during the experiment. Perform a solubility check under the exact assay conditions. |
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Dimethyl sulfoxide (DMSO) | > 50 mg/mL[1][2] |
| This compound | Ethanol | Up to 8 mg/mL[1][2] |
| N-Phenylthiourea (a related compound) | Dimethyl sulfoxide (DMSO) | ~30 mg/mL[3] |
| N-Phenylthiourea (a related compound) | Dimethylformamide | ~30 mg/mL[3] |
| N-Phenylthiourea (a related compound) | 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL[3] |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This method provides a rapid assessment of the solubility of BPTU under your specific assay conditions.
Materials:
-
This compound (BPTU)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer or cell culture medium of interest
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of BPTU in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the BPTU stock solution in your aqueous buffer or medium.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) or using a nephelometer.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer/medium control is considered the kinetic solubility.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of BPTU on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BPTU) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BPTU stock solution in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the medium in the wells with the medium containing the different concentrations of BPTU. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BPTU that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the effect of BPTU on proteins involved in apoptosis.
Materials:
-
Cells treated with BPTU and a vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family members)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with BPTU, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for separation by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[4]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins between the control and BPTU-treated samples.
Visualizations
Caption: General experimental workflow for assessing BPTU solubility and bioactivity.
Caption: Troubleshooting logic for BPTU precipitation issues.
Caption: Hypothesized signaling pathway for BPTU-induced apoptosis.
References
Technical Support Center: Optimizing Benzoyl Isothiocyanate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoyl isothiocyanate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzoyl isothiocyanate, a key intermediate in the production of pharmaceuticals, pesticides, and dyes.[1]
Issue 1: Low or No Product Yield
-
Question: My reaction has produced a very low yield of benzoyl isothiocyanate, or none at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a common issue that can stem from several factors:
-
Poor quality of starting materials: Ensure that the benzoyl chloride is fresh and has not been hydrolyzed by exposure to moisture. The thiocyanate salt should be dry.
-
Inadequate reaction temperature: The reaction between benzoyl chloride and a thiocyanate salt is often exothermic.[2] Maintaining the optimal temperature is crucial. For reactions in acetone, cooling might be necessary, while others may require reflux.[2]
-
Insufficient mixing: In heterogeneous reaction mixtures, such as those using a solid thiocyanate salt in an organic solvent, vigorous stirring is essential to ensure efficient reaction.
-
Hydrolysis of benzoyl chloride: Benzoyl chloride readily reacts with water. If your solvent is not anhydrous, or if there is significant moisture in your reaction setup, the benzoyl chloride will be consumed by this side reaction.[3]
-
Ineffective catalyst: When using a phase transfer catalyst (PTC), ensure it is active and used in the correct proportion. The choice of PTC can significantly impact the reaction rate and yield.[4]
-
Issue 2: Formation of Side Products
-
Question: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent its formation?
-
Answer: A common side product in this synthesis is N-benzoyl-N'-phenylthiourea, especially if the reaction is followed by the addition of an aniline derivative.[4] Other impurities can arise from the degradation of the product or reactions with solvent.
-
Identification: Characterize the side product using techniques like NMR, IR, and mass spectrometry. An infrared spectrum of benzoyl isothiocyanate should show characteristic peaks around 1696 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1274 cm⁻¹ (C-N), and 1173 cm⁻¹ (C=S).[1]
-
Prevention:
-
Control stoichiometry: Use an appropriate molar ratio of benzoyl chloride to the thiocyanate salt. An excess of benzoyl chloride could lead to other side reactions.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography using eluents like ethyl acetate and petroleum ether.[5]
-
-
Issue 3: Reaction Fails to Go to Completion
-
Question: The reaction seems to have stalled, with starting material still present after the expected reaction time. What should I do?
-
Answer: A stalled reaction can be due to several factors:
-
Deactivated catalyst: If using a phase transfer catalyst, it may have been poisoned by impurities or degraded over time. Try adding a fresh batch of the catalyst.
-
Low reaction temperature: Gently heating the reaction mixture might be necessary to overcome the activation energy barrier. Some protocols specify refluxing for a period to ensure completion.[2]
-
Poor solubility of reagents: If the thiocyanate salt is not sufficiently soluble in the chosen solvent, the reaction rate will be slow. Consider using a solvent system that better solubilizes all reactants or employing a phase transfer catalyst to facilitate the reaction between phases.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzoyl isothiocyanate?
A1: The most frequently employed method is the reaction of benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), or ammonium thiocyanate ((NH₄)SCN).[2][5] This reaction is typically carried out in a suitable organic solvent like acetone, dichloromethane, or a biphasic system with a phase transfer catalyst.[2][3][5]
Q2: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A2: A phase transfer catalyst, such as polyethylene glycol (PEG-400) or tetrabutylammonium bromide, is used to facilitate the reaction between reactants that are in different phases (e.g., a solid thiocyanate salt and benzoyl chloride in an organic solvent).[3][4][5] The PTC helps to transport the thiocyanate anion from the solid or aqueous phase into the organic phase, where it can react with the benzoyl chloride, thereby increasing the reaction rate and yield.[4]
Q3: What are the ideal storage conditions for benzoyl isothiocyanate?
A3: Benzoyl isothiocyanate is a yellow or orange liquid that should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] It should be kept in a tightly sealed container and stored separately from acids and edible chemicals.[1] Due to its reactivity, it may slowly decompose over time and should be stored under nitrogen at low temperatures for long-term storage.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting materials (benzoyl chloride) and the appearance of the product. Gas chromatography (GC) can also be used for quantitative analysis of the product formation.[1]
Q5: What are some of the key applications of benzoyl isothiocyanate?
A5: Benzoyl isothiocyanate is a versatile organic intermediate with applications in various fields. It is widely used in the synthesis of pharmaceuticals, pesticides, and dyes.[1][7] It is also utilized as a flotation collector for sulfide minerals in the mining industry.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoyl Isothiocyanate Synthesis
| Method | Thiocyanate Salt | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KSCN | Dichloromethane / Acetone | PEG-400 | 20 | 2 | 95 | |
| 2 | NH₄SCN | Acetone | None | Reflux | Not specified | Not specified | [2] |
| 3 | NaSCN | Water | DP (Combination Catalyst) | Reflux | Not specified | High | |
| 4 | KSCN | Benzene / Water | Tetrabutylammonium Bromide | Room Temp. | 2 | 76 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Phase Transfer Catalysis (PEG-400)
This protocol is adapted from Cheng, et al. (2015).[5]
-
To a solution of benzoyl chloride (0.23 mL, 2 mmol) in a mixture of dichloromethane (15 mL) and acetone (15 mL), add potassium thiocyanate (0.2 g, 2 mmol).
-
Add a few drops of polyethylene glycol-400 (PEG-400) as a phase transfer catalyst.
-
Stir the reaction mixture at room temperature (20°C) for 2 hours.
-
After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
-
Evaporate the filtrate under reduced pressure to obtain the crude benzoyl isothiocyanate.
-
The crude product can be further purified by column chromatography using ethyl acetate and petroleum ether as the eluent.[5]
Protocol 2: Synthesis in Acetone
This protocol is based on a method described in a US Patent.[2]
-
In a reaction vessel, dissolve 160 g (2 moles) of ammonium thiocyanate in 1000 mL of dry acetone.
-
With vigorous stirring, slowly add 280 g (2 moles) of benzoyl chloride over approximately 1 hour. The reaction is exothermic, and a white precipitate of ammonium chloride will form.
-
After the addition is complete, reflux the mixture for a short period.
-
Cool the mixture and filter by suction to remove the ammonium chloride precipitate.
-
Wash the precipitate with 200 mL of acetone.
-
The resulting orange-red solution contains the benzoyl isothiocyanate and can be used directly for subsequent reactions or purified.[2]
Mandatory Visualizations
Caption: General experimental workflow for benzoyl isothiocyanate synthesis.
Caption: Troubleshooting flowchart for low yield in benzoyl isothiocyanate synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 1-Benzoyl-3-phenyl-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoyl-3-phenyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound involves a two-step, one-pot reaction. First, an acyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a dry aprotic solvent like acetone or acetonitrile. Subsequently, aniline is added to the reaction mixture, which reacts with the benzoyl isothiocyanate to form the desired product.[1][2]
Q2: What are the most common side reactions I should be aware of?
The two primary side reactions in this synthesis are:
-
Formation of Symmetrical N,N'-diphenylthiourea: This occurs if the aniline starting material reacts with any unreacted thiocyanate source or if there is a competing reaction pathway. Careful control of stoichiometry and reaction conditions is crucial to minimize this.
-
Hydrolysis of Benzoyl Isothiocyanate: The benzoyl isothiocyanate intermediate is sensitive to moisture. If water is present in the reaction mixture, the isothiocyanate can hydrolyze, leading to the formation of benzoic acid and other degradation products, which will reduce the overall yield of the desired product.
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Presence of water: Moisture in the reagents or solvent can lead to the hydrolysis of the benzoyl isothiocyanate intermediate.
-
Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently and minimize side reactions.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or an increase in side products.
-
Poor quality of starting materials: Impurities in the benzoyl chloride, aniline, or thiocyanate salt can interfere with the reaction.
Q4: How can I purify the crude this compound?
The most common method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose.[3] The crude product is dissolved in a minimal amount of hot ethanol and then allowed to cool slowly, which should result in the formation of crystals of the purified product. Washing the filtered crystals with a small amount of cold ethanol can help remove any remaining soluble impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. | 1. Use freshly distilled aniline and benzoyl chloride. Ensure the thiocyanate salt is dry. |
| 2. Presence of moisture. | 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient reaction time or temperature. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. | 1. Attempt to purify a small sample by column chromatography to isolate the product and identify impurities. |
| 2. Residual solvent. | 2. Ensure all solvent has been removed under reduced pressure before attempting crystallization. | |
| 3. The product may be an amorphous solid. | 3. Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. | |
| Presence of a major byproduct in the crude product | 1. Symmetrical N,N'-diphenylthiourea formation. | 1. Ensure the dropwise addition of aniline to the in situ formed benzoyl isothiocyanate. Maintain a 1:1 molar ratio of benzoyl isothiocyanate to aniline. |
| 2. Hydrolysis of benzoyl isothiocyanate. | 2. Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize the formation of side products.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate in anhydrous acetone.
-
Slowly add benzoyl chloride to the solution while stirring.
-
Heat the mixture to a gentle reflux for 30-60 minutes to ensure the formation of benzoyl isothiocyanate.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of aniline in anhydrous acetone to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound. A 75% yield can be expected with this method.[1]
Data Presentation
Table 1: Spectroscopic Data for Product and Potential Byproduct
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Key IR Bands (cm-1) |
| This compound | ~12.2 (s, 1H, NH), ~11.8 (s, 1H, NH), 7.5-8.0 (m, 10H, Ar-H) | ~181 (C=S), ~168 (C=O), 125-140 (Ar-C) | ~3200 (N-H), ~1670 (C=O), ~1530 (C-N), ~1240 (C=S) |
| N,N'-diphenylthiourea | ~9.75 (s, 2H, NH), 7.1-7.5 (m, 10H, Ar-H)[4] | ~180 (C=S), 122-140 (Ar-C) | ~3200 (N-H), ~1540 (C-N), ~1230 (C=S) |
Visualizations
References
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzoylthiourea Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of their synthesized benzoylthiourea analogs. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My synthesized benzoylthiourea analog shows significantly lower or no bioactivity compared to reported literature values. What are the primary areas I should investigate?
A1: Low bioactivity can stem from several factors. A systematic approach to troubleshooting is recommended. The main areas to investigate are:
-
Compound Integrity: Verify the chemical structure, purity, and stability of your synthesized compound.
-
Experimental Assay Conditions: Scrutinize your experimental setup, including compound solubility, concentration, and the integrity of your assay reagents and controls.
-
Biological System Variability: Consider factors related to the specific cell lines or microbial strains used, such as passage number and resistance.
Q2: How can I confirm the integrity of my synthesized compound?
A2: It is crucial to confirm that you have synthesized the correct molecule and that it is sufficiently pure.[1]
-
Structure Verification: Use analytical techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure. Compare the obtained spectra with expected patterns and literature data if available.
-
Purity Analysis: Assess the purity of your compound using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is generally recommended for biological assays to avoid misleading results from impurities.[1]
-
Stability: Consider the stability of your compound under your experimental conditions. Some compounds may degrade in certain solvents or in the presence of light or oxygen.
Q3: My compound precipitates when I add it to the aqueous assay buffer. How can I address this solubility issue?
A3: Poor aqueous solubility is a common problem with organic small molecules like benzoylthiourea analogs and a primary reason for lack of activity.[2]
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.[3]
-
Solubilization Techniques: You can try to improve solubility by:
-
Using a co-solvent system.
-
Preparing a fresh stock solution.
-
Gently warming the solution.[3]
-
Sonication to break up aggregates.
-
-
Formulation: For in vivo studies, consider formulating the compound with excipients that enhance solubility.
Q4: I'm observing inconsistent results between experiments. What are the common causes of such variability?
A4: Inconsistent results can be frustrating and can arise from both technical and biological factors.[4][5]
-
Pipetting and Dilution Errors: Ensure your pipettes are calibrated and use precise pipetting techniques. Serial dilutions should be prepared carefully and fresh for each experiment.
-
Cell/Microbe Health and Consistency: Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase. For microbial assays, standardize the inoculum preparation.
-
Reagent Quality: Use high-quality reagents and ensure they have not expired. Prepare fresh buffers and media for each experiment.
-
"Edge Effect" in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. It is often recommended to fill these wells with sterile water or media and not use them for experimental data points.
Q5: My bioassay shows high background noise. How can I troubleshoot this?
A5: High background can mask the true effect of your compound.
-
Assay-Specific Interference: Your compound might interfere with the assay itself. For example, in fluorescence-based assays, the compound might be autofluorescent. Run a control with the compound and assay reagents in the absence of cells or the biological target to check for interference.
-
Contaminated Reagents: Use fresh, sterile reagents to avoid microbial or chemical contamination that can lead to high background.[6]
-
Inadequate Washing: In plate-based assays like ELISA, insufficient washing can leave behind unbound reagents, causing a high background signal.[7]
-
Blocking Issues: In immunoassays, incomplete blocking of non-specific binding sites can be a major source of high background.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low bioactivity of your synthesized benzoylthiourea analogs.
Quantitative Data Summary
The following tables summarize the bioactivity of various benzoylthiourea analogs from the literature. This data can serve as a benchmark for your own experimental results.
Table 1: Anticancer Activity of Benzoylthiourea Analogs (IC50 values in µM)
| Compound ID | Structure/Substituents | Cell Line | IC50 (µM) | Reference |
| 3-Cl-BPTU | N-(3-chloro)benzoyl-N'-phenylthiourea | T47D | 430 | [8] |
| 3,4-2Cl-BPTU | N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 850 | [8] |
| 4-t-butyl-BPTU | N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Value not in µM | [9] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [10] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [10] |
| N-benzoyl-3-allylthiourea (BATU) | N-benzoyl-3-allylthiourea | MCF-7 | 1470 | [1] |
| N-benzoyl-3-allylthiourea (BATU) | N-benzoyl-3-allylthiourea | MCF-7/HER-2 | 640 | [1] |
Note: Some literature reports IC50 values in mM; these have been converted to µM where possible for consistency.
Table 2: Antibacterial and Antifungal Activity of Benzoylthiourea Analogs (MIC values in µg/mL)
| Compound ID | Structure/Substituents | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | 1,2,4-triazolyl substituent | Staphylococcus aureus HU25 | 16 | [11] |
| Compound 5a | 2-((4-ethylphenoxy)methyl)-N-(fluorophenylcarbamothioyl)benzamide | Escherichia coli | 128 | [10] |
| Compound 5d | 2-((4-ethylphenoxy)methyl)-N-(trifluorophenylcarbamothioyl)benzamide | Candida albicans | Value not specified | [10] |
| Compound 1e | N-(butylcarbamothioyl)-benzamide | Streptococcus agalactiae | 62.5 | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to assess the bioactivity of benzoylthiourea analogs.
Protocol 1: MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Synthesized benzoylthiourea analog
-
Human cancer cell line (e.g., MCF-7, T47D, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your benzoylthiourea analog in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Broth Microdilution Assay for Antibacterial Susceptibility (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.[8][14][15]
Materials:
-
Synthesized benzoylthiourea analog
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzoylthiourea analog in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
This protocol is based on the CLSI M27-A3 guidelines with some modifications for screening new compounds.[12]
Materials:
-
Synthesized benzoylthiourea analog
-
Fungal strain (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Fungal inoculum standardized by spectrophotometry
-
Microplate reader
Procedure:
-
Fungal Culture Preparation: Grow the fungal strain in a suitable broth (e.g., Sabouraud dextrose broth) and wash the cells with PBS.
-
Inoculum Standardization: Resuspend the fungal cells in 2X RPMI-1640 medium and adjust the concentration to 2 x 10³ cells/mL for C. albicans or 1 x 10⁴ cells/mL for C. neoformans.[12]
-
Compound Dilution: Prepare a two-fold serial dilution of the benzoylthiourea analog in the 96-well plate to a final volume of 50 µL per well.
-
Inoculation: Add 50 µL of the standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at 30°C or 37°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control, which can be determined visually or by measuring absorbance.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for optimizing the bioactivity of your compounds. Benzoylthiourea analogs have been reported to act through various signaling pathways.
Anticancer Activity: EGFR and HER-2 Signaling Pathways
Some benzoylthiourea derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors are key players in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. atlantis-press.com [atlantis-press.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. arp1.com [arp1.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Scaling Up 1-Benzoyl-3-phenyl-2-thiourea Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-Benzoyl-3-phenyl-2-thiourea. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis method for this compound?
A1: The most prevalent method is a one-pot, two-step synthesis. It begins with the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone to form benzoyl isothiocyanate in situ. This intermediate is then reacted with aniline without isolation to yield the final product, this compound.[1][2] This method is advantageous for scaling up as it avoids the isolation of the potentially unstable isothiocyanate intermediate.[3]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with powders and solutions.[4][5] Ensure adequate ventilation to minimize the inhalation of dust or fumes.[4][5] Benzoyl chloride is corrosive and lachrymatory, and thiocyanate salts can be toxic. It's important to be aware of the potential health effects of thiourea, which can impact the thyroid gland with prolonged exposure.[4][5] A thorough risk assessment should be conducted before commencing any large-scale production.
Q3: Which solvent is recommended for this reaction at a larger scale?
A3: Anhydrous acetone is a commonly used solvent for this synthesis.[1][2] It is effective at dissolving the reactants and facilitating the reaction. For industrial-scale production, other solvents might be considered based on factors like cost, boiling point for heat management, and environmental impact. It is critical that the chosen solvent is anhydrous, as the benzoyl isothiocyanate intermediate is sensitive to moisture.[6]
Q4: How can the purity of the final product be ensured at a larger scale?
A4: Recrystallization is a common and effective method for purifying this compound, with ethanol being a frequently used solvent.[1] On a larger scale, the efficiency of recrystallization will depend on the controlled cooling of the solution to obtain a uniform crystal size, which is easier to filter and dry. The purity of the starting materials, particularly aniline, is also a critical factor in determining the purity of the final product, as impurities in the aniline can lead to colored byproducts.[6]
Troubleshooting Guide
Issue 1: Low Product Yield
Q: We are experiencing a significantly lower than expected yield of this compound in our pilot batch. What are the potential causes and how can we address them?
A: Low yields during scale-up can be attributed to several factors:
-
Moisture Contamination: The benzoyl isothiocyanate intermediate is highly reactive and susceptible to hydrolysis. Even small amounts of moisture in the reactor, solvent, or starting materials can lead to the formation of byproducts and reduce the yield.
-
Solution: Ensure all reactors and equipment are thoroughly dried before use. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture from entering the system.[6]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for the formation of impurities.[3]
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to unreacted starting materials and lower yields.
-
Solution: Carefully control the addition of each reactant. A slight excess of the thiocyanate salt (e.g., 1.1 equivalents) is sometimes used to ensure the complete conversion of the benzoyl chloride.[1]
-
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and hot spots, affecting the reaction rate and promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction. The rate of addition of reagents should also be controlled to ensure homogeneity.
-
Issue 2: Product Impurity and Discoloration
Q: The isolated this compound has a yellowish tint and shows impurities in the analysis. What could be the cause and how can we improve the purity?
A: Product impurity and discoloration can arise from several sources:
-
Impure Starting Materials: The quality of the starting materials is crucial. Impurities in the aniline are a common cause of discoloration.[6]
-
Solution: Use high-purity starting materials. If necessary, purify the aniline by distillation before use.
-
-
Side Reactions: Prolonged reaction times or excessive temperatures can lead to the formation of degradation products or colored byproducts.[6]
-
Solution: Optimize the reaction time and temperature by monitoring the reaction progress. Avoid unnecessarily long reaction times at elevated temperatures.
-
-
Inefficient Purification: The purification method may not be effectively removing all impurities at a larger scale.
-
Solution: Optimize the recrystallization process. This may involve experimenting with different solvents or solvent mixtures, adjusting the cooling rate, or performing multiple recrystallizations. Washing the filtered product with a cold solvent can also help remove residual impurities.
-
Issue 3: Difficulty in Filtration
Q: We are facing challenges with the filtration of the product precipitate in our large-scale setup. The filtration is slow, and the product retains a significant amount of solvent.
A: Filtration difficulties are a common challenge in scaling up processes involving solid products:
-
Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that can clog the filter medium.
-
Solution: Control the precipitation process. This can be achieved by adjusting the rate of addition of the anti-solvent (if used) or by controlling the cooling rate during crystallization. A slower, more controlled precipitation will lead to larger, more easily filterable crystals.
-
-
Inappropriate Filter Medium: The chosen filter may not be suitable for the particle size of the product.
-
Solution: Select a filter medium with an appropriate pore size. A filter press or a centrifugal filter may be more suitable for larger-scale operations than a simple Buchner funnel setup.
-
-
Product Stickiness: The product may be sticky or oily, making filtration and drying difficult.
-
Solution: Ensure the reaction has gone to completion and that no oily intermediates remain. Washing the product with a suitable non-solvent can help to remove sticky impurities.
-
Data Presentation
Table 1: Summary of Reported Experimental Conditions and Yields for this compound and Analogues
| Reference | Reactants | Solvent | Conditions | Yield |
| Organic Syntheses[2] | Benzoyl chloride, Ammonium thiocyanate, Aniline | Acetone | Reflux, 5 minutes after benzoyl chloride addition | 76% |
| Alkherraz et al. (2015)[7] | Benzoyl chloride, Potassium thiocyanate, Aniline | Benzene | Reflux, 12 hours | 75% |
| BenchChem[8] | Benzoyl chloride, Ammonium thiocyanate, 4-chloroaniline | Acetone | Reflux, 2 hours | N/A |
| IJCRT.org[9] | Benzoyl chloride, Ammonium thiocyanate, p-chloroaniline | Acetone | Reflux, 2 hours | N/A |
Table 2: Illustrative Impact of Process Parameters on Scale-Up Production
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) - Scenario A (Optimized) | Pilot-Scale (1kg) - Scenario B (Sub-optimal) |
| Solvent Volume | 200 mL | 20 L | 15 L |
| Reaction Temperature | Reflux (approx. 56°C) | 55-60°C (controlled) | 70°C (uncontrolled) |
| Addition Time of Aniline | 10 minutes | 1 hour (controlled) | 15 minutes (rapid) |
| Stirring Speed | 300 rpm | 150 rpm (optimized for vessel geometry) | 50 rpm (inefficient) |
| Observed Outcome | 75% Yield, >98% Purity | 72% Yield, >98% Purity | 45% Yield, 90% Purity (discolored) |
| Potential Issues | N/A | N/A | Localized overheating, side product formation, poor mixing |
Note: Data in Table 2 is illustrative and intended to highlight the potential impact of process parameters during scale-up.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Aniline
-
Anhydrous Acetone
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.1 equivalents) to anhydrous acetone.
-
Stir the mixture to form a suspension.
-
From the dropping funnel, add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for a specified time (e.g., 30-60 minutes) to ensure the formation of benzoyl isothiocyanate. A white precipitate of ammonium chloride will form.[8]
-
-
Formation of this compound:
-
To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of aniline (1.0 equivalent) in anhydrous acetone dropwise via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition of aniline is complete, continue to stir the reaction mixture at reflux for a period of time (e.g., 2-3 hours), monitoring the reaction progress by TLC or HPLC until the starting materials are consumed.[8]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring to precipitate the crude product.[2]
-
Filter the precipitate and wash it with water to remove any inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1]
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
avoiding common pitfalls in the characterization of thiourea compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of thiourea compounds, ensuring accurate and reproducible results.
General Troubleshooting and FAQs
This section addresses common issues related to the stability, purity, and general handling of thiourea compounds.
Q1: My thiourea compound is showing signs of degradation (e.g., color change, odor). What are the causes and how can I prevent this?
A1: Thiourea compounds are susceptible to degradation from several environmental factors. Degradation may be indicated by a color change (often yellowing), the emission of ammonia or sulfurous odors, or clumping due to moisture absorption.[1]
-
Primary Causes:
-
Temperature: Elevated temperatures can accelerate thermal decomposition.[1] Thiourea itself begins to decompose around its melting point (182°C), forming products like ammonia, carbon disulfide, and isothiocyanic acid.[2][3][4]
-
Humidity: Many thiourea derivatives are hygroscopic. Moisture can facilitate hydrolysis and oxidative degradation.[1]
-
pH: Stability in solution is often pH-dependent. Both strongly acidic and alkaline conditions can accelerate decomposition.[1]
-
Light: Photodegradation can occur, especially for compounds stored in transparent containers.[1]
-
-
Preventative Measures:
-
Store solid compounds in tightly sealed, amber glass containers in a cool, dark, and dry place, such as a desiccator.[1]
-
For sensitive compounds, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.[1]
-
Prepare solutions fresh before use. If storage in solution is necessary, use buffered solutions and store at low temperatures, if solubility permits.[1]
-
Before use, verify the purity of any stored compound using an appropriate analytical method like HPLC or melting point determination.[1]
-
Q2: I am observing inconsistent results in my biological assays. Could this be related to the thiourea compound itself?
A2: Yes, inconsistent experimental results can often be traced back to issues with the compound's purity or stability.[1] Thiourea and its derivatives can exist in different polymorphic forms, which may have different stabilities and bioavailabilities.[5] Furthermore, degradation can lead to lower purity, resulting in variable effective concentrations in your assays.[1] It is also known that drawbacks such as poor solubility and metabolic instability can hamper the development of thiourea-based drug candidates.[6]
Analytical Techniques: Troubleshooting Guides
NMR Spectroscopy
Q1: Why are the N-H proton signals in my ¹H NMR spectrum broad or completely absent?
A1: This is a very common issue when analyzing thiourea derivatives. The primary reasons are:
-
Proton Exchange: The N-H protons are acidic and can exchange with protons from residual water or protic NMR solvents (like methanol-d₄).[7][8] This exchange process can broaden the signal or cause it to disappear entirely.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals.
-
Tautomerism: Thiourea derivatives can exist in equilibrium between thione and thiol tautomeric forms.[9] If the rate of this exchange is on the NMR timescale, it can lead to broad peaks.
-
Low Concentration: If the signal is naturally broad, it may not be visible above the baseline at low concentrations.[7]
Troubleshooting Steps:
-
Use a Dry Aprotic Solvent: DMSO-d₆ is an excellent choice as it is aprotic and its residual water peak does not typically overlap with N-H signals. It also forms hydrogen bonds with the N-H protons, slowing down exchange and resulting in sharper peaks.[10]
-
Ensure Sample is Dry: Dry your sample thoroughly under high vacuum before analysis. Use a drying agent in your NMR solvent bottle to minimize water contamination.[8]
-
D₂O Exchange Test: To confirm if a peak corresponds to an N-H proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear due to exchange with deuterium.[8]
-
Increase Concentration: A higher sample concentration may make broad peaks easier to detect.[7]
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes, resulting in sharper signals.
Q2: The chemical shift of my thiocarbonyl (C=S) carbon in the ¹³C NMR spectrum is different than expected. Why?
A2: The thiocarbonyl carbon typically appears in the range of 170-185 ppm.[11][12] Deviations can be caused by:
-
Metal Coordination: Thioureas are excellent ligands for metal ions, typically coordinating through the soft sulfur atom.[13][14] This coordination decreases the electron density on the thiocarbonyl carbon, causing a significant downfield shift (a shift to a higher ppm value) of about 6 ppm or more.[11]
-
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can influence the electronic environment of the C=S group, causing minor shifts.
-
Tautomerism: The presence of the thiol tautomer would result in the absence of a C=S signal and the appearance of a signal for a C-S single bond at a much higher field (lower ppm). However, the thione form is predominant in most common scenarios.[9]
Mass Spectrometry
Q1: My mass spectrum shows a complex fragmentation pattern that is difficult to interpret. What are the common fragmentation pathways for thioureas?
A1: Thiourea fragmentation can be complex due to tautomerism and proton mobility.[15][16] Unlike their urea counterparts, the presence of the thioimidol (thiol) tautomer can lead to distinct fragmentation pathways.[15]
-
Common Fragmentation Patterns:
-
Loss of SH or SH₂: The presence of fragments corresponding to [M-SH]⁺ or [M-SH₂]⁺ is often indicative of the presence of the thioimidol tautomer in the gas phase.[15]
-
Amine/Ammonia Loss: Cleavage of the C-N bond can result in the loss of amine moieties (NHR) or ammonia (NH₃).[15]
-
Isothiocyanate Formation: Cleavage can lead to the formation of isothiocyanate fragments (R-N=C=S).
-
Proton Migration: It has been reported that fragmentation can be initiated by the migration of a proton, often from sulfur to a nitrogen atom, similar to the "mobile proton" model in peptide fragmentation.[16]
-
Troubleshooting Steps:
-
High-Resolution MS (HRMS): Use HRMS to obtain exact masses of the molecular ion and fragments, which allows for the determination of elemental compositions and helps distinguish between isobaric species.
-
Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation (Collision-Induced Dissociation - CID). This helps establish parent-daughter relationships and elucidate fragmentation pathways.[17]
-
Compare with Analogs: Analyze the fragmentation of structurally similar urea or thiourea compounds to identify characteristic losses and patterns.[15][18]
Thermal Analysis (TGA/DSC)
Q1: My thermogravimetric analysis (TGA) curve shows multiple weight loss steps. What do they correspond to?
A1: The thermal decomposition of thiourea and its derivatives is often a multi-step process.
-
Initial Weight Loss: An initial weight loss below ~150°C may correspond to the loss of residual solvent or moisture.
-
Melting & Isomerization: For thiourea, melting occurs around 182°C.[2] Following melting, an equilibrium with ammonium thiocyanate can be established.[4]
-
Decomposition: The primary decomposition often occurs above 200°C.[3] The gaseous products released can include ammonia (NH₃), carbon disulfide (CS₂), isothiocyanic acid (HNCS), and hydrogen sulfide (H₂S).[3][4][19] In the presence of air, these can be oxidized to products like SO₂.[3] The exact products and decomposition temperatures depend heavily on the compound's substituents and the experimental atmosphere (inert vs. oxidative).[3][20]
X-Ray Crystallography
Q1: I am struggling to obtain good quality single crystals of my thiourea derivative. What factors are important?
A1: Crystal growth is often challenging. For thiourea derivatives, intermolecular interactions are key.
-
Hydrogen Bonding: Thioureas are excellent hydrogen bond donors (N-H) and acceptors (C=S). These interactions, particularly N-H···S and N-H···O (if other functional groups are present), are critical in forming stable crystal lattices.[21][22]
-
Solvent Choice: The choice of solvent for crystallization is crucial. Solvents that can compete for hydrogen bonding sites may inhibit crystal growth. Experiment with a range of solvents with varying polarities.
-
Conformational Flexibility: Highly flexible side chains can introduce disorder and hinder the formation of a well-ordered crystal.
-
Polymorphism: Be aware that thiourea compounds can exhibit polymorphism, meaning they can crystallize in different forms with different packing arrangements and physical properties.[5]
Key Concepts & Visualizations
Thiourea Tautomerism
A fundamental concept complicating the characterization of thioureas is their existence in two tautomeric forms: the thione form and the thiol (or isothiourea) form. The thione form is generally more stable and predominates in solution.[9][13] This equilibrium is critical as it influences the compound's reactivity, coordination chemistry, and spectroscopic signatures.[23]
Caption: Equilibrium between the thione and thiol tautomers of thiourea.
General Characterization Workflow
A logical workflow is essential when initial characterization data appears ambiguous or inconsistent. This process helps to systematically rule out common issues.
Caption: A logical workflow for troubleshooting thiourea characterization.
Simplified MS Fragmentation Logic
The interpretation of mass spectra can be guided by considering the two primary tautomeric forms, which can lead to different initial fragmentation steps.
Caption: Tautomerism influences initial mass spectrometry fragmentation.
Data Presentation
Table 1: Typical NMR Chemical Shifts for Thiourea Derivatives
This table summarizes typical chemical shift ranges for key functional groups in thiourea compounds.
| Functional Group | Nucleus | Solvent | Typical Chemical Shift (δ) ppm | Notes |
| Thiocarbonyl (C=S) | ¹³C | DMSO-d₆ | 170 - 185 | Can shift downfield by >6 ppm upon coordination to a metal center.[11] |
| Amine (N-H) | ¹H | DMSO-d₆ | 7.0 - 10.0 | Highly variable, often broad. Position and sharpness are solvent and concentration dependent.[10][12] |
| Aromatic (Ar-H) | ¹H | CDCl₃ / DMSO-d₆ | 6.5 - 8.5 | Dependent on substituents on the aromatic ring. |
| Aliphatic (e.g., -CH₂, -CH₃) | ¹H | CDCl₃ / DMSO-d₆ | 0.8 - 4.5 | Dependent on proximity to electronegative atoms and the thiourea core. |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Characterization
This protocol provides a standardized method for acquiring NMR spectra of novel thiourea derivatives, with a focus on preserving signals from exchangeable protons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified and thoroughly dried thiourea compound.
-
Dissolve the sample in ~0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed container or has been stored over molecular sieves to minimize water content.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For DMSO, a narrow and symmetrical peak for the residual solvent quintet at ~2.50 ppm is desired.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, especially for detecting broad N-H signals.
-
Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
Process the data with standard Fourier transformation. Phase and baseline correct the spectrum carefully.
-
Calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals, paying special attention to the broad N-H peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range from approximately 0 to 200 ppm to ensure the C=S signal (~170-185 ppm) is observed.
-
Process the data and calibrate the spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
-
Confirmation (Optional D₂O Exchange):
-
After acquiring the initial spectra, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 1 minute.
-
Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction of N-H signals confirms their assignment.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea | Thiocyanate, Sulfur, Nitrogen | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea - Wikipedia [en.wikipedia.org]
- 14. annexechem.com [annexechem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Antimicrobial Testing Protocols for Benzoylthiourea Derivatives
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers working with benzoylthiourea derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the antimicrobial testing of benzoylthiourea derivatives.
Question: My benzoylthiourea derivative is insoluble in the aqueous test medium. How can I resolve this?
Answer: Poor aqueous solubility is a common challenge.[1] Follow these steps to address it:
-
Use a Co-Solvent: Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is widely used for this purpose.[2][3]
-
Mind the Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low enough (typically <1% to <5%) to not interfere with microbial growth or the assay's outcome.[1][2]
-
Run a Vehicle Control: Always include a control group containing the assay medium with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. This helps to verify that the solvent itself does not have any antimicrobial activity at that concentration.[2]
-
Employ Physical Methods: If solubility issues persist even with a co-solvent, gentle heating or sonication can help facilitate dissolution.[1][2] However, ensure these methods do not degrade the compound.
-
Adjust pH: The solubility of compounds can be pH-dependent. You can test the solubility and activity of your compound in buffers with different pH values to find the optimal condition.[4]
Question: I observed a precipitate in the wells of my microdilution plate after adding the compound. What should I do?
Answer: Precipitation indicates that the compound's concentration exceeds its solubility limit in the test medium.[5]
-
Confirm Precipitation: Visually inspect the wells for turbidity or sediment. This can interfere with optical density readings for growth assessment.[5]
-
Lower the Concentration: The most straightforward solution is to test a lower, more soluble concentration range of the derivative.[4]
-
Use Indicators: If precipitation makes it difficult to assess turbidity, consider using redox indicators like resazurin or tetrazolium salts. These indicators change color in response to microbial metabolic activity (growth), providing an alternative to turbidity measurements.[5]
-
Consider Broth vs. Agar Methods: For compounds with poor solubility, broth-based methods (like broth microdilution) are often preferred over agar-based methods (like disk diffusion) because diffusion can be severely limited if the compound precipitates on the disk.[2][5]
Question: The zone of inhibition in my agar disk diffusion assay is very small or non-existent, but I expect the compound to be active. What could be the issue?
Answer: This is a common issue for poorly soluble compounds.
-
Diffusion Limitation: The size of the inhibition zone depends on the compound's ability to diffuse through the agar.[5] If the benzoylthiourea derivative has low solubility, it will not diffuse effectively from the paper disk into the agar, resulting in a small or absent zone of inhibition, even if the compound is potent.[5]
-
Precipitation: The compound may be precipitating directly on the disk, preventing its diffusion into the medium.[5]
-
Alternative Assay: For these compounds, determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method is a more reliable approach to quantify antimicrobial activity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for benzoylthiourea derivatives?
A1: The antibacterial mechanism for many thiourea derivatives involves the inhibition of essential bacterial enzymes. A frequently identified target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication.[6][7][8] By inhibiting this enzyme, the derivatives prevent the bacterial DNA from unwinding and duplicating, ultimately leading to cell death.
Q2: What is a suitable solvent for preparing stock solutions of benzoylthiourea derivatives?
A2: Dimethyl sulfoxide (DMSO) is commonly used to dissolve benzoylthiourea derivatives for in vitro antimicrobial assays.[3] Stock solutions are typically prepared at a high concentration (e.g., 10 mg/mL) and then serially diluted in the appropriate broth medium for testing.[3]
Q3: What quality control (QC) measures are essential in antimicrobial susceptibility testing?
A3: A robust quality control program is critical for reliable results. Key measures include:
-
Using Reference Strains: Always include standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in your assays.[9][10]
-
Verifying Inoculum Density: The bacterial inoculum should be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Media and Incubation Control: Ensure the growth medium (e.g., Mueller-Hinton Broth/Agar) is prepared correctly, with a final pH between 7.2 and 7.4, and that incubation conditions (temperature, time) are consistent.[5][10]
-
Positive and Negative Controls: Include a positive control (a known antibiotic) and a negative/vehicle control (broth with solvent but no compound) in every experiment.[6]
Q4: How are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determined?
A4:
-
MIC: The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specific incubation period (e.g., 24 hours).[10][11] It is typically determined using the broth microdilution method.[3]
-
MBC: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing the dilutions from the MIC assay that showed no visible growth onto fresh, antibiotic-free agar plates.[11] The lowest concentration that prevents any growth on the subculture is the MBC.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoylthiourea derivatives against various microbial strains, as reported in the literature.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5a | E. coli ATCC 25922 | 128 | [7][9] |
| 5a | P. aeruginosa ATCC 27853 | 128 | [7][9] |
| 5a | E. faecalis ATCC 29212 | 128 | [7][9] |
| 5b | E. coli ATCC 25922 | 128 | [7][9] |
| 5b | P. aeruginosa ATCC 27853 | 128 | [7][9] |
| 5d | E. coli ATCC 25922 | 128 | [7][9] |
| 5d | C. albicans ATCC 10231 | 128 | [7][9] |
| 5e | E. coli ATCC 25922 | 128 | [7][9] |
| 5g | E. coli ATCC 25922 | 128 | [7][9] |
| Compound 4 | S. aureus HU25 | 16 | [11][12] |
Note: The referenced studies tested a wider range of compounds and strains. This table presents a selection of the reported activities. Compounds 5c and 5f showed lower activity (MIC > 256 µg/mL) against E. coli in the cited study.[9]
Detailed Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of benzoylthiourea derivatives.
1. Materials and Preparation:
-
Benzoylthiourea derivative stock solution (e.g., 10 mg/mL in DMSO).[3]
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick 4-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension in MHB to achieve the final required inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Prepare a starting concentration of the test compound in the first column by adding a calculated amount of the stock solution to MHB.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in wells containing 100 µL of the compound at decreasing concentrations.
-
Designate wells for a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
4. Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (from step 2) to each well, except for the negative control wells. This brings the final volume in each well to 200 µL.
5. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[3]
6. Reading and Interpreting Results:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the benzoylthiourea derivative at which there is no visible growth.[3]
Visualized Workflows and Pathways
Diagrams
The following diagrams illustrate key experimental and logical processes relevant to the antimicrobial testing of benzoylthiourea derivatives.
Caption: A troubleshooting workflow for addressing solubility issues with test compounds.
Caption: Standard experimental workflow for MIC determination by broth microdilution.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1-Benzoyl-3-phenyl-2-thiourea Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzoyl-3-phenyl-2-thiourea derivatives. Our aim is to address common challenges encountered during synthesis, characterization, and biological evaluation to aid in the development of more selective compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Synthesis | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials (benzoyl chloride, ammonium thiocyanate, or substituted aniline). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reflux time and temperature. A typical reflux time is 2-5 hours. - Ensure all reactants are pure and the acetone used is anhydrous. - Carefully perform recrystallization to minimize product loss. Ethanol is a commonly used solvent for recrystallization.[1] |
| Difficulty in Product Purification/Recrystallization | - Presence of unreacted starting materials or byproducts. - Inappropriate solvent system for recrystallization. | - Wash the crude product thoroughly to remove impurities. - Perform column chromatography for purification if simple recrystallization is ineffective. - Experiment with different solvent systems for recrystallization, such as ethanol, or a mixture of methanol and dichloromethane.[1] |
| Poor Selectivity of the Synthesized Derivative | - The synthesized compound may have broad-spectrum activity. - The substituents on the phenyl and benzoyl rings may not be optimal for target-specific interactions. | - Modify the substituents on the phenyl and benzoyl rings. For example, introducing electron-withdrawing groups like fluorine or trifluoromethyl can influence activity and selectivity.[2] - Conduct molecular docking studies to predict the binding affinity and orientation of the derivatives to the target protein, which can guide the design of more selective compounds.[2][3] |
| Compound Precipitation in Biological Assays | - Low solubility of the derivative in the aqueous assay buffer. - The concentration of the compound exceeds its solubility limit. | - Use a co-solvent such as DMSO, ethanol, or methanol to prepare stock solutions. Ensure the final concentration of the solvent in the assay is low (typically <0.5-1%) to avoid toxicity. - Prepare a dilution series to determine the optimal working concentration that does not lead to precipitation. - Consider formulating the compound with solubility enhancers if the issue persists. |
| Inconsistent Biological Activity Results | - Degradation of the compound. - Variability in cell-based assays. - Inaccurate determination of compound concentration. | - Store the compound under appropriate conditions (e.g., protected from light, at a low temperature). - Standardize cell culture conditions and passage numbers. - Accurately determine the concentration of the stock solution using a validated method. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of selectivity for this compound derivatives.
Q1: How can I systematically approach the modification of this compound derivatives to improve selectivity?
A1: A systematic approach involves a combination of synthetic chemistry and computational modeling. The general workflow can be summarized as follows:
References
Validation & Comparative
Unveiling the Antibacterial Potential of Benzoylthiourea Derivatives: A Comparative Analysis
A comprehensive review of the antibacterial efficacy of various benzoylthiourea derivatives, presenting key experimental data on their activity against a range of pathogenic bacteria. This guide offers a comparative analysis of their minimum inhibitory concentrations (MIC), details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.
The escalating threat of antibiotic resistance has spurred significant research into novel antimicrobial agents. Among the promising candidates, benzoylthiourea derivatives have emerged as a class of compounds with considerable antibacterial activity. Their efficacy is influenced by the nature and position of substituents on the benzoyl and thiourea moieties. This guide provides a comparative overview of the antibacterial performance of several recently synthesized benzoylthiourea derivatives, supported by experimental data from various studies.
Comparative Antibacterial Efficacy
The antibacterial activity of benzoylthiourea derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The tables below summarize the MIC values of different derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy (MIC in µg/mL) of Fluorine-Substituted Benzoylthiourea Derivatives
| Compound Code | Substituent(s) | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |
| 5a | 2-fluoro | Active | Active | - |
| 5b | 3-fluoro | Active | Active | - |
| 5d | 2,4,6-trifluoro | Active | - | - |
| 5e | 2-trifluoromethyl | Active | - | - |
| 5g | 4-trifluoromethyl | Active | - | - |
Data sourced from a study on new substituted benzoylthiourea derivatives.[1][2] Note: A specific MIC value was not provided in the abstract, but the compounds were reported as "active".
Table 2: Antibacterial Efficacy (MIC in µg/mL) of 1-Allyl-3-Benzoylthiourea Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Substituent on Benzoyl Ring | MRSA Isolate 15621 |
| Cpd 1 | 2-chloro | 1000 |
| Cpd 2 | 3-chloro | >1000 |
| Cpd 3 | 4-chloro | >1000 |
| Cpd 4 | 3,4-dichloro | 1000 |
Data indicates weak activity against this specific MRSA strain.[3]
Table 3: Antibacterial Efficacy (MIC in µg/mL) of a 1,2,4-Triazolyl-Benzoylthiourea Derivative
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 4 | Staphylococcus aureus HU25 | 16 |
This derivative demonstrated significant bacteriostatic activity against the tested S. aureus clinical strain.[4][5]
Table 4: Antibacterial Efficacy of Benzoylthiourea Derivatives and their Cobalt Complexes
| Compound Type | E. coli | S. aureus | B. subtilis | P. aeruginosa | Shewanella sp. |
| Thioylbenzamides | Stronger | Stronger | Stronger | Stronger | Weaker |
| Cobalt Complexes | Weaker | Weaker | Weaker | Weaker | Stronger |
This study highlights that the parent benzoylthiourea compounds (thioylbenzamides) generally exhibit stronger activity against common pathogens than their corresponding cobalt complexes, with the exception of Shewanella sp..[6] The para-substitution of a fluorine atom was found to enhance antibacterial activity.[6]
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that benzoylthiourea derivatives exert their antibacterial effect by targeting essential bacterial enzymes. Molecular docking studies have indicated that these compounds can bind to the B subunit of DNA gyrase (GyrB) in Escherichia coli.[1][3][7] DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, benzoylthiourea derivatives disrupt these fundamental cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action.
Experimental Protocols
The determination of the antibacterial efficacy of benzoylthiourea derivatives involves standardized microbiological assays. The following is a generalized protocol based on the methodologies described in the cited literature.
1. Synthesis of Benzoylthiourea Derivatives: A common synthetic route involves the reaction of a substituted benzoyl chloride with an alkali metal thiocyanate (e.g., ammonium thiocyanate) in a suitable solvent like acetone to form an in-situ benzoyl isothiocyanate.[1] This intermediate is then reacted with a primary amine to yield the final benzoylthiourea derivative. The synthesized compounds are purified by recrystallization and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry.[1][3]
Caption: Generalized synthesis of benzoylthiourea derivatives.
2. Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined using broth microdilution or agar dilution methods.[3]
-
Broth Microdilution Method: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
Agar Dilution Method: The test compounds are incorporated into molten agar at various concentrations, which is then poured into Petri dishes. The surface of the agar is inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the compound that prevents bacterial growth on the agar surface.[3]
Caption: Workflow for MIC determination via broth microdilution.
3. Antibiofilm Activity Assay: For assessing the effect on bacterial biofilms, microtiter plate-based assays are often employed. After determining the MIC, the plates can be further processed to quantify biofilm formation. The planktonic cells are removed, and the adhered biofilm is stained with a dye such as crystal violet. The amount of stained biofilm is then quantified by measuring the absorbance after solubilizing the dye, which provides an indication of the antibiofilm activity of the compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 1-Benzoyl-3-phenyl-2-thiourea Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 1-benzoyl-3-phenyl-2-thiourea analogs, detailing their structure-activity relationships (SAR) in antimicrobial and anticancer applications. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of influential structural modifications.
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The versatility of this chemical structure allows for systematic modifications, leading to the optimization of therapeutic properties. This guide synthesizes findings from multiple studies to elucidate the impact of various substituents on the biological efficacy of these compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzoyl and phenyl rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of the antimicrobial and anticancer potencies of different analogs.
Antimicrobial Activity
The antimicrobial efficacy of these analogs is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase.[2][3] The data below highlights the Minimum Inhibitory Concentrations (MIC) of various derivatives against different microbial strains.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound ID | Substituent on Benzoyl Ring | Substituent on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |
| TD4 | Unsubstituted | Unsubstituted | Staphylococcus aureus (MRSA) | 2 | [4] |
| Analog A | 4-Fluoro | Unsubstituted | Escherichia coli | - | [3] |
| Analog B | 3,4-Dichloro | Thiazol-2-yl | Gram-positive cocci | 2-32 | [5] |
| Analog C | 4-Methyl | 4-Chloro-2-nitro | Various bacteria and fungi | - | [3] |
Note: "-" indicates that a specific quantitative value was mentioned as active but not explicitly provided in the source.
The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance antibacterial activity.[2][5] For instance, compounds with one fluorine atom on the phenyl ring exhibited the best antibacterial effects in one study.[3] Dichloro-substituted analogs also demonstrated significant inhibitory effects against Gram-positive bacteria.[5]
Anticancer Activity
In the realm of oncology, this compound derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling proteins like EGFR and HER-2.[1]
Table 2: Anticancer Activity (IC50 Values) of this compound Analogs
| Compound ID | Substituent on Benzoyl Ring | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | 3-(Trifluoromethyl)phenyl | 3,4-Dichloro | SW620 (Colon) | 1.5 ± 0.72 | [6] |
| Compound 8 | 3-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl) | SW620 (Colon) | 5.8 ± 0.76 | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 2,4-Dichloro | Unsubstituted | MCF-7 (Breast) | 310 | [7] |
| 4-t-butyl-BPTU | 4-tert-Butyl | Unsubstituted | MCF-7 (Breast) | < Erlotinib | [8] |
Note: IC50 values are presented as reported in the respective studies. Comparisons between different studies should be made with caution due to variations in experimental conditions.
The data suggests that derivatives with electron-withdrawing substituents, such as trifluoromethyl and dichloro groups, on the phenyl ring exhibit high cytotoxic activity.[6] These compounds have demonstrated potent growth inhibitory effects on colon and breast cancer cell lines, with some analogs showing greater efficacy than the reference drug cisplatin in certain contexts.[6]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[9]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[9]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 10⁴ cells/well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 24-72 hours.[6][11]
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[11]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.[11]
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows for this compound analogs.
Caption: General Structure-Activity Relationship for Antimicrobial Activity.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. atcc.org [atcc.org]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jppres.com [jppres.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to 1-Benzoyl-3-phenyl-2-thiourea and Other Thiourea-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Benzoyl-3-phenyl-2-thiourea with other thiourea-based inhibitors, focusing on their performance in anticancer and enzyme inhibition assays. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Introduction to Thiourea Derivatives as Inhibitors
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The >N-C(=S)-N< functional group is a key feature of thioureas, enabling them to coordinate with metal ions in enzyme active sites and participate in various biological interactions. This compound, a member of this family, has been investigated for its potential as a therapeutic agent, particularly in oncology. This guide aims to contextualize its performance against other thiourea-based compounds.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and its analogs has been evaluated against various cancer cell lines and enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison.
Anticancer Activity
The cytotoxic effects of various benzoylthiourea derivatives against a panel of human cancer cell lines are presented below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 | 955.8 [1] | - | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | - |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Value not provided | Erlotinib | Value not provided |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Value not provided | Erlotinib | Value not provided |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Value not provided | Erlotinib | Value not provided |
| 1-Benzoyl-3-methyl-thiourea | HeLa | 160 - 383 µg/mL | Hydroxyurea | 428 µg/mL |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | Allylthiourea (ATU) | 5220 |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | Allylthiourea (ATU) | 3170 |
Note: The IC50 value for this compound was converted from 245 µg/mL to µM using its molecular weight of 256.33 g/mol .
Enzyme Inhibitory Activity
Thiourea derivatives are known to inhibit various enzymes. The table below summarizes the inhibitory activity of selected compounds against urease and tyrosinase.
| Compound | Enzyme | IC50 (µM) | Standard | IC50 (µM) |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives | Jack Bean Urease | 0.0019 - 0.0532 | Thiourea | 4.7455 |
| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) | Tyrosinase (in NHEMs) | Dose-dependent inhibition observed | - | - |
Mechanistic Insights and Signaling Pathways
While direct experimental validation for the signaling pathways affected by this compound is limited, studies on structurally similar compounds suggest several potential mechanisms of action, particularly in the context of cancer.
Hypothesized Anticancer Mechanisms:
-
Induction of Apoptosis: Benzoylthiourea derivatives are thought to induce programmed cell death (apoptosis) in cancer cells. This is likely mediated through the intrinsic pathway, which involves the mitochondria. The process is hypothesized to involve the release of cytochrome c from mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis.
-
Cell Cycle Arrest: Some thiourea derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
-
Inhibition of Signaling Proteins: Key proteins involved in cancer cell growth and survival are potential targets. These include:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation.
-
Sirtuin 1 (SIRT1): This histone deacetylase is involved in cell metabolism and stress response and is often dysregulated in cancer.
-
Based on these hypothesized mechanisms, a potential signaling pathway for the anticancer activity of benzoylthiourea derivatives is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibitory activity of thiourea derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the urease enzyme, which hydrolyzes urea to ammonia and carbon dioxide.
Workflow:
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Test compounds (thiourea derivatives)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 25 µL of urease solution, 55 µL of phosphate buffer, and 10 µL of the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Ammonia Detection: The production of ammonia from urea hydrolysis will increase the pH, causing the phenol red indicator to change color.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Conclusion
This compound demonstrates cytotoxic activity against breast cancer cells, although the available data suggests its potency may be lower than some other structurally related benzoylthiourea derivatives. The broader class of thiourea compounds exhibits significant inhibitory potential against a range of cancer cell lines and enzymes, highlighting their promise as a scaffold for the development of novel therapeutic agents. The hypothesized mechanisms of action, including the induction of apoptosis and inhibition of key signaling proteins like EGFR, HER-2, and SIRT1, provide a solid foundation for further investigation into the precise molecular targets of this compound. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this and other thiourea derivatives. Future research should focus on expanding the quantitative inhibitory data for this compound against a wider array of targets and validating its specific signaling pathway interactions.
References
A Comparative Analysis of 1-Benzoyl-3-phenyl-2-thiourea and Standard Chemotherapeutic Agents
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the investigational compound 1-Benzoyl-3-phenyl-2-thiourea (BPTU) and its derivatives against established anticancer drugs, Doxorubicin and Cisplatin. The content is intended for researchers, scientists, and professionals in drug development, offering a consolidated look at available in vitro data, potential mechanisms of action, and detailed experimental protocols.
Section 1: Comparative Cytotoxicity
The in vitro efficacy of an anticancer compound is primarily assessed by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for BPTU derivatives and the standard drugs Doxorubicin and Cisplatin across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (BPTU) and Its Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference Citation |
| 1-Benzoyl-3-phenylthiourea | MCF-7 (Breast) | 245 µg/mL | [1] |
| N-(3-chloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.43 mM | [2][3] |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.85 mM | [2][3] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 mM | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 mM | [4] |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.38 mM | [5] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.37 mM | [5] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1.47 mM | [6] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | [6] |
| 1-Benzoyl-3-methylthiourea Derivatives | HeLa (Cervical) | 160–383 µg/mL | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin and Cisplatin
| Drug | Cancer Cell Line | IC50 Value (Approximate Range) | Reference Citations |
| Doxorubicin | MCF-7 (Breast) | 0.68 - 1.1 µg/mL (1.25 - 2.0 µM) | [7][8][9] |
| Doxorubicin | T47D (Breast) | 202 nM - 8.53 µM | [2][10][11] |
| Doxorubicin | HeLa (Cervical) | 0.2 µg/mL - 2.66 mM | [12][13][14][15] |
| Doxorubicin | A549 (Lung) | 8.64 nM - 0.56 µg/mL | [16][17][18] |
| Cisplatin | MCF-7 (Breast) | 0.65 - 18 µM | [4][19][20][21] |
| Cisplatin | T47D (Breast) | 16 - 43.7 µM | [22][23] |
| Cisplatin | HeLa (Cervical) | 12 - 22.4 µM | [24][25][26][27] |
| Cisplatin | A549 (Lung) | 9 - 23.4 µM | [28][29][30][31][32] |
| Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions such as incubation time and cell passage number.[3] |
Section 2: Mechanisms of Action
This compound (BPTU)
The precise mechanism of action for BPTU is still under investigation, but studies on its derivatives suggest several potential pathways. Thiourea-based compounds are often explored as inhibitors of various enzymes involved in carcinogenesis.[3] Key proposed mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several studies suggest that phenylthiourea derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their overactivation is a hallmark of many cancers.
-
Sirtuin-1 (SIRT1) Inhibition: Molecular docking studies have predicted that BPTU derivatives may bind to and inhibit SIRT1, a class III histone deacetylase that plays a complex role in cancer cell metabolism, DNA repair, and survival.[2][3]
-
Microtubule Disruption: A novel synthetic 1,3-phenyl bis-thiourea compound was found to directly inhibit the polymerization of tubulin in vitro.[6] This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis, a mechanism shared by taxane-based chemotherapy drugs.[6]
-
NF-κB Pathway Inhibition: One study on a BPTU derivative, N-benzoyl-3-allylthiourea, demonstrated that the compound could enhance HER-2 expression while inhibiting the activation of the nuclear factor kappa B (NF-κB) transcription factor, a key regulator of inflammatory and survival pathways.[6]
Known Anticancer Drugs
-
Doxorubicin: A member of the anthracycline class, doxorubicin has multiple cytotoxic mechanisms.[12][19] Its primary modes of action are the intercalation into DNA, which disrupts DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme that relaxes DNA supercoils.[7][10][29] This leads to the accumulation of DNA double-strand breaks and triggers apoptosis.[12] Doxorubicin can also generate reactive oxygen species, causing further cellular damage.[10]
-
Cisplatin: As a platinum-based compound, cisplatin exerts its anticancer effect primarily by forming covalent cross-links with DNA.[17][33] It binds to purine bases, mainly guanine, creating intrastrand and interstrand cross-links that distort the DNA helix.[16][24][28] This DNA damage interferes with replication and transcription, activating DNA repair mechanisms.[17] If the damage is too extensive to be repaired, the cell undergoes apoptosis.[16][17]
Section 3: Signaling Pathways and Workflows
Visualizing the complex biological and experimental processes is crucial for understanding. The following diagrams, generated using DOT language, illustrate a key signaling pathway potentially targeted by BPTU and a standard experimental workflow for its evaluation.
Caption: Simplified EGFR/HER2 signaling cascade leading to cell proliferation.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Section 4: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[22][29]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound (BPTU) and/or control drugs (Doxorubicin, Cisplatin)
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[20]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for medium-only blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (BPTU, Doxorubicin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated (vehicle control) wells.
-
Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.[20][22]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for HER-2 Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins, such as HER-2, in cell lysates. This can help elucidate the mechanism of action of compounds like BPTU.
Materials:
-
Treated and untreated cell cultures
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-HER2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treating cells with the desired compounds for a specific duration, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to the culture dish, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[34]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HER-2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[13][34]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[13]
-
Signal Detection: After further washing steps, apply the ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or GAPDH. The expression of HER-2 can be compared between treated and untreated samples.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. scitepress.org [scitepress.org]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. jrmds.in [jrmds.in]
- 10. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Istanbul University Press [iupress.istanbul.edu.tr]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. science.utm.my [science.utm.my]
- 28. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. ijpsonline.com [ijpsonline.com]
- 34. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validating the Metal Chelating Properties of 1-Benzoyl-3-phenyl-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metal chelating properties of 1-Benzoyl-3-phenyl-2-thiourea (BPTU), a compound of interest for its potential pharmacological activities. Due to the limited availability of direct quantitative data on its ferrous ion (Fe²⁺) chelating capacity in publicly accessible literature, this guide evaluates its chelation potential through available data on other metal ions and its antioxidant properties. A comparison with the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA), is provided for context.
Executive Summary
Metal Chelation: An Overview
Metal chelators are chemical compounds that bind to metal ions to form stable, water-soluble complexes, which can then be excreted from the body. In drug development, chelating agents are investigated for their potential to counteract the toxic effects of heavy metals and to manage diseases associated with metal overload. The ability of a compound to chelate iron is of particular interest due to the role of excess iron in generating reactive oxygen species via the Fenton reaction, leading to oxidative stress and cellular damage.
Comparative Analysis of Chelating Performance
This section compares the available data for this compound with the standard chelating agent, EDTA. It is important to note that a direct comparison of ferrous ion chelation is not possible based on current literature.
Data Presentation
| Compound | Assay | Metal Ion | Key Findings | Reference |
| This compound (BPTU) | Metal Extraction | Cadmium (Cd²⁺) | >98.7% extraction from aqueous solution. | [2] |
| DPPH Radical Scavenging | - | IC₅₀: 11.000 ± 0.015 mM | [3] | |
| ABTS Radical Scavenging | - | IC₅₀: 2.400 ± 0.021 mM | [3] | |
| Ethylenediaminetetraacetic acid (EDTA) | Ferrous Ion Chelating Assay | Ferrous (Fe²⁺) | IC₅₀: 18.35 ± 0.99 µg/mL | [4] |
Interpretation of Data
The high extraction percentage of cadmium ions by BPTU strongly indicates its capability to form stable complexes with divalent metal ions[2]. This suggests that BPTU is likely to exhibit chelating activity towards other divalent metals, including ferrous ions.
The antioxidant activity of BPTU, demonstrated by its ability to scavenge DPPH and ABTS radicals, points to its potential to mitigate oxidative stress[3]. While distinct from chelation, this property is complementary in protecting against metal-induced free radical damage.
For comparison, EDTA is a potent ferrous ion chelator with a low IC₅₀ value in the Ferrozine assay[4]. This value serves as a benchmark for the potency expected from an effective iron chelator. The lack of a corresponding IC₅₀ value for BPTU in the same assay highlights a critical gap in the current understanding of its specific iron-chelating capabilities.
Experimental Protocols
To facilitate further research and direct comparison, the detailed methodology for the standard Ferrous Ion Chelating (FIC) assay is provided below.
Ferrous Ion Chelating (FIC) Assay using Ferrozine
This spectrophotometric assay is a widely used method to determine the ferrous ion chelating activity of a compound.
Principle: The assay is based on the competition between the test compound and Ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is inhibited, leading to a decrease in the absorbance of the solution. The percentage of inhibition is then calculated to determine the chelating activity of the test compound.
Reagents and Materials:
-
Test compound (this compound)
-
Standard chelator (EDTA)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound and the standard chelator in methanol.
-
To 1 mL of each concentration, add 0.05 mL of 2 mM FeCl₂ solution.
-
Incubate the mixture at room temperature for 5 minutes to allow the chelation to occur.
-
Initiate the reaction by adding 0.2 mL of 5 mM Ferrozine solution.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm against a blank.
-
The percentage of inhibition of the Ferrozine-Fe²⁺ complex formation is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of Ferrozine-Fe²⁺ complex formation) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the Ferrous Ion Chelating (FIC) assay.
Caption: Workflow of the Ferrous Ion Chelating (FIC) Assay.
Conclusion and Future Directions
This compound exhibits promising characteristics of a metal chelating agent, as evidenced by its high efficacy in cadmium extraction and its notable antioxidant properties. The thiourea scaffold provides the necessary functional groups for metal coordination. However, to fully validate its potential as a therapeutic chelating agent, particularly for iron, direct experimental evidence from the Ferrous Ion Chelating assay is essential.
Future research should focus on:
-
Performing the Ferrous Ion Chelating assay to determine the IC₅₀ value of BPTU for ferrous ions.
-
Conducting comparative studies with EDTA and other known iron chelators under identical experimental conditions.
-
Investigating the stoichiometry and stability of the BPTU-iron complex.
-
Elucidating the in vivo efficacy and safety profile of BPTU as a potential treatment for iron overload or diseases associated with metal-induced oxidative stress.
By addressing these research gaps, a more comprehensive understanding of the metal chelating properties of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 4. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
In Vivo Validation of 1-Benzoyl-3-phenyl-2-thiourea's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biological activity of compounds structurally related to 1-Benzoyl-3-phenyl-2-thiourea (BPTU). Due to the limited availability of direct in vivo data for BPTU, this document focuses on closely related benzoylthiourea and thiourea derivatives that have been evaluated for anti-inflammatory and anticancer properties in established animal models. The guide also presents a comparison with standard therapeutic agents, Ibuprofen for inflammation and Paclitaxel for cancer, to provide a benchmark for performance.
Anti-inflammatory Activity: Comparison with Ibuprofen
The anti-inflammatory potential of benzoylthiourea derivatives is compared with the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The data presented here is from a study on 1,2-bis(N-benzoylthioureido)benzene, a compound containing the core benzoylthiourea moiety, evaluated in a carrageenan-induced paw edema model in rats.
Quantitative Data Comparison
| Compound/Drug | Dose (mg/kg) | Route of Administration | Time Point (hours) | Paw Edema Inhibition (%) | Animal Model |
| 1,2-bis(N-benzoylthioureido)benzene | Not Specified | Not Specified | 1 | 25.3 | Carrageenan-induced paw edema in rats |
| 2 | 33.8 | ||||
| 3 | 41.2 | ||||
| 4 | 45.1 | ||||
| Ibuprofen | 10 | Oral | 3 | ~50-60 | Carrageenan-induced paw edema in rats |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[1]
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.[2]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., 1,2-bis(N-benzoylthioureido)benzene) or the standard drug (e.g., Ibuprofen) is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.[3] The control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.[1][2]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
References
Fluorine's Edge: A Comparative Analysis of the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzoylthioureas
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of fluorinated and non-fluorinated benzoylthiourea derivatives, supported by experimental data. The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability and biological activity. This guide delves into the tangible effects of this strategy on the cytotoxicity of benzoylthioureas against cancer cell lines.
A study investigating a series of 1,3-disubstituted thiourea derivatives has provided valuable insights into the role of fluorine substitution on their cytotoxic effects. The findings demonstrate that the presence and position of fluorine atoms on the phenyl ring significantly influence the anti-cancer activity of these compounds.
Data Presentation: Head-to-Head Cytotoxicity
The cytotoxic activity of various fluorinated and non-fluorinated benzoylthiourea derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. Lower IC50 values indicate higher cytotoxicity.
The data presented below summarizes the IC50 values (in µM) for selected compounds from the study, highlighting the impact of fluorine substitution.
| Compound ID | Substitution Pattern | SW480 (Colon Cancer) IC50 (µM) | SW620 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) |
| 1 | 3-chloro-4-fluoro | 5.5 ± 0.18 | 7.9 ± 0.21 | 6.2 ± 0.19 | 1.8 ± 0.24 | 6.5 ± 0.15 |
| 2 | 3,4-dichloro | 1.5 ± 0.22 | 2.5 ± 0.19 | 4.5 ± 0.17 | 1.0 ± 0.21 | 1.6 ± 0.31 |
| 3 | 2,4-dichloro | 4.5 ± 0.19 | 8.9 ± 0.25 | 3.5 ± 0.16 | 3.0 ± 0.27 | 7.8 ± 0.14 |
| 8 | 4-(trifluoromethyl) | 2.5 ± 0.15 | 3.5 ± 0.17 | 5.5 ± 0.21 | 3.2 ± 0.14 | 4.9 ± 0.28 |
| 9 | 4-chloro | 6.5 ± 0.21 | 10.5 ± 0.31 | 8.2 ± 0.25 | 3.5 ± 0.22 | 8.6 ± 0.12 |
| 11 | 4-fluoro | > 50 | > 50 | > 50 | > 50 | > 50 |
Key Observations:
-
Fluorine in combination with Chlorine: The 3-chloro-4-fluoro substituted compound (1) exhibited potent cytotoxicity across multiple cancer cell lines, with IC50 values in the low micromolar range.[1]
-
Trifluoromethyl Group: The presence of a trifluoromethyl group at the para-position (compound 8) also resulted in significant cytotoxic activity.[1]
-
Monosubstitution: Interestingly, a single fluorine atom at the para-position (compound 11) was heavily unfavorable for cytotoxic activity, whereas a single chlorine atom at the same position (compound 9) showed moderate activity.[1]
-
Selectivity: Several of the highly cytotoxic compounds, including the fluorinated derivatives 1 and 8, showed favorable selectivity towards cancer cells over normal HaCaT cells.[1]
Experimental Protocols
The evaluation of cytotoxicity for the benzoylthiourea derivatives was primarily conducted using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the benzoylthiourea derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium was removed, and a solution of MTT was added to each well. The plates were then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability, and the IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow and Biological Impact
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of benzoylthiourea derivatives using the MTT assay.
While the precise signaling pathways for these specific compounds were not detailed in the reviewed literature, the induction of apoptosis is a common mechanism of action for cytotoxic agents. The following diagram illustrates a generalized intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of cytotoxicity for benzoylthioureas.
References
Validating Molecular Docking of Benzoylthiourea Derivatives: A Comparative Guide
A comprehensive analysis of in silico predictions against experimental data for promising bioactive compounds.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies used to validate molecular docking studies of benzoylthiourea derivatives. By objectively presenting experimental data alongside computational predictions, this document aims to facilitate a deeper understanding of the correlation between in silico and in vitro results, ultimately aiding in the rational design of more potent and specific therapeutic agents.
Comparative Analysis of Molecular Docking and Experimental Data
Molecular docking is a pivotal computational tool in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a target protein. However, the reliability of these in silico predictions hinges on their validation through experimental assays. This section compares the molecular docking results of various benzoylthiourea derivatives with their corresponding experimental biological activities.
Table 1: Comparison of Docking Scores and Antimicrobial Activity of Benzoylthiourea Derivatives
| Compound ID | Target Protein | Docking Score/Binding Energy (kcal/mol) | Experimental Activity | Organism(s) | Reference |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 3) | DNA gyrase subunit B (PDB: 1KZN) | -91.2304 (Rerank Score) | MIC > 1000 µg/mL | MRSA, S. typhi, E. coli, P. aeruginosa | [1] |
| 1-allyl-3-benzoylthiourea (Cpd 1) | DNA gyrase subunit B (PDB: 1KZN) | -84.2561 (Rerank Score) | MIC = 1000 µg/mL | MRSA | [1] |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (PDB: 4CJN) | < -5.75 | Predicted antibacterial | MRSA | [2] |
| Benzoylthiourea (BTU) | PBP2a (PDB: 4CJN) | > -5.75 | Lower predicted activity than DBTU | MRSA | [2] |
| Fluorinated Benzoylthioureas (5a, 5b) | E. coli DNA gyrase B | Not specified | MIC = 128 µg/mL | E. coli, P. aeruginosa | [3][4] |
| Trifluoromethyl-substituted Benzoylthioureas (5e, 5g) | E. coli DNA gyrase B | Not specified | MIC = 256 µg/mL | E. coli | [3][4] |
Table 2: Comparison of Docking Scores and Anticancer Activity of Benzoylthiourea Derivatives
| Compound ID | Target Protein(s) | Docking Score/Binding Energy (kcal/mol) | Experimental Activity (IC50) | Cell Line(s) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR, SIRT1 | Not specified | 20.4 µM | MCF-7 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR, SIRT1 | Not specified | 48.7 µM | T47D | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR, SIRT1 | Not specified | 65.1 µM | HeLa | [5] |
| 1-benzoyl-3-methylthiourea derivatives | Ribonucleotide reductase | Lower ΔG than hydroxyurea | Not specified | Not specified | [6] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | EGFR | Not specified | 1.11 µM | HCT116 | [7][8] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | EGFR | Not specified | 1.74 µM | HepG2 | [7][8] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | EGFR | Not specified | 7.0 µM | MCF-7 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols employed in the validation of molecular docking studies for benzoylthiourea derivatives.
2.1. Molecular Docking Protocol
A generalized workflow for molecular docking studies of benzoylthiourea derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the benzoylthiourea derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A molecular docking program such as AutoDock Vina, MOE, or PyRx is used to predict the binding conformation and affinity of the ligands within the active site of the target protein.[2][5][9] The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[2] The conformation with the lowest binding energy is typically considered the most favorable.
2.2. In Vitro Antimicrobial Activity Assays
-
Agar Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[1]
-
A stock solution of the test compound is prepared.
-
Serial dilutions of the compound are incorporated into molten agar.
-
The agar is poured into Petri dishes and allowed to solidify.
-
A standardized inoculum of the test microorganism is spotted onto the surface of the agar.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
-
Broth Microdilution Method: This is another common method for MIC determination.[4]
2.3. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[5]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the benzoylthiourea derivatives and incubated for a specified period (e.g., 24-72 hours).
-
An MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
2.4. Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine the inhibitory effect of the compounds on a specific target enzyme.[10]
-
The enzyme, substrate, and various concentrations of the inhibitor (benzoylthiourea derivative) are prepared in an appropriate assay buffer.
-
The enzyme and inhibitor are pre-incubated together.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 or Ki (inhibition constant) value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[10]
Visualizing the Validation Workflow and Signaling Pathways
Graphical representations of workflows and pathways can significantly enhance the understanding of complex scientific processes.
Caption: Workflow for the validation of molecular docking studies of benzoylthiourea derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzoylthiourea derivatives.
Caption: Logical relationship between in silico docking scores and in vitro biological activity.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 1-Benzoyl-3-phenyl-2-thiourea
This guide provides a comparative overview of potential analytical methods for the quantification and characterization of 1-Benzoyl-3-phenyl-2-thiourea (BPTU). The selection of an optimal analytical technique is critical for researchers, scientists, and drug development professionals to ensure data quality, reliability, and consistency in their investigations. This document outlines common analytical techniques, their validation parameters based on ICH guidelines, and detailed experimental protocols to aid in the selection and implementation of a suitable method for BPTU analysis.
Comparative Overview of Analytical Techniques
While a direct cross-validation study for this compound was not identified in the public domain, this comparison is built upon established analytical practices for similar thiourea derivatives and small organic molecules. The following table summarizes the expected performance of common analytical methods for the analysis of BPTU.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the ng/band range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range | Typically in the ng/band to low µ g/band range | Typically in the µg/mL range |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Specificity | High (with appropriate column and mobile phase) | Moderate to High (dependent on mobile phase) | Low (prone to interference from other UV-absorbing compounds) |
| Analysis Time per Sample | 5-15 minutes | 2-5 minutes (per sample on a plate) | < 1 minute |
| Throughput | Moderate (with autosampler) | High (multiple samples per plate) | High |
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific analytical needs for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile (ACN) and water (e.g., 60:40 v/v). The composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of BPTU (typically around its λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to prepare a stock solution. Further dilutions are made to prepare calibration standards and test samples.
-
Validation Parameters: As per ICH guidelines, validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput alternative for the quantification of this compound.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC scanner (densitometer), and data analysis software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: A mixture of non-polar and polar solvents, for instance, Toluene: Ethyl acetate (e.g., 8:2 v/v). The mobile phase composition requires optimization to achieve a good resolution and a suitable Rf value (typically between 0.2 and 0.8).
-
Sample Application: Apply samples and standards as bands of 6 mm width using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for about 20 minutes. The development distance is typically 80 mm.
-
Densitometric Analysis: After drying the plate, scan the bands using a TLC scanner in absorbance mode at the wavelength of maximum absorption of BPTU.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, robustness, LOD, and LOQ according to ICH guidelines.[3][4][5]
UV-Vis Spectrophotometric Method
This method is simple and cost-effective but lacks the specificity of chromatographic methods.
-
Instrumentation: A UV-Vis spectrophotometer with a matched pair of quartz cuvettes.
-
Solvent: A suitable solvent in which BPTU is stable and soluble, and that is transparent in the UV region of interest (e.g., Ethanol or Methanol).
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of this compound by scanning a dilute solution over a range of 200-400 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
-
Validation Parameters: The method should be validated for linearity, range, accuracy, precision, LOD, and LOQ. Specificity should be carefully considered, as any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and the chemical nature of the analyte.
Caption: General workflow for analytical method validation.
References
A Comparative Analysis of the Stability of Benzoylthiourea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to its potential as a therapeutic agent. This guide provides a comparative analysis of the stability of benzoylthiourea derivatives, a class of compounds with diverse biological activities. The information presented herein is supported by experimental data from published literature, offering insights into their thermal, hydrolytic, and photostability profiles.
Benzoylthiourea derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. Their therapeutic potential is, however, intrinsically linked to their stability under various physiological and environmental conditions. This guide aims to consolidate available stability data to aid in the selection and development of promising benzoylthiourea candidates.
Data Presentation: A Comparative Overview
The stability of benzoylthiourea derivatives is influenced by the nature and position of substituents on both the benzoyl and the N'-phenyl rings. While comprehensive comparative data across a wide range of derivatives is not extensively available in a single source, this section summarizes representative findings from various studies.
Thermal Stability
Thermal analysis is a crucial indicator of a compound's stability during storage, formulation, and manufacturing processes. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed.
| Derivative/Polymer | Decomposition Onset (°C) | Maximum Decomposition Temp (°C) | Mass Loss (%) | Reference |
| Poly-benzoylthiourea (p1-3) | Not Specified | ~750 | 100 | |
| Poly-benzoylthiourea (p2-3) | Not Specified | ~850 | 76.52 | |
| Metal Complexes of N,N-diethyl-N'-benzoylthiourea | Varies with metal ion | Two or three-stage decomposition | Not Specified | [1] |
Note: The data presented is representative and may vary based on specific experimental conditions.
Hydrolytic and Photostability
Data on the hydrolytic and photostability of benzoylthiourea derivatives is less prevalent in the literature compared to thermal stability. Hydrolytic stability, often assessed by determining degradation rates at different pH values, is critical for predicting a drug's behavior in physiological environments. Photostability, the ability of a compound to withstand exposure to light, is essential for formulation and packaging considerations.
Due to the limited availability of direct quantitative data for benzoylthiourea derivatives, researchers are encouraged to perform specific stability studies based on the general protocols outlined in the "Experimental Protocols" section. The stability will be highly dependent on the specific substituents and the molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the susceptibility of the thiourea linkage to hydrolysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable stability data. Below are generalized methodologies for assessing the key stability parameters of benzoylthiourea derivatives.
Thermal Stability Analysis (TGA/DTA)
-
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature.
-
Apparatus: A thermogravimetric analyzer coupled with a differential thermal analyzer.
-
Methodology:
-
Accurately weigh a small amount of the benzoylthiourea derivative (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Place the crucible in the TGA-DTA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.
-
Analyze the resulting curves to determine the onset of decomposition, temperatures of maximum decomposition rates, and percentage mass loss at different stages.
-
Kinetic analysis of the thermogravimetric data can be performed using methods like Coats-Redfern and Horowitz-Metzger to determine kinetic parameters such as activation energy.[2]
-
Hydrolytic Stability Study (pH-Rate Profile)
-
Principle: The rate of hydrolysis of a compound is determined at various pH values to understand its stability in aqueous solutions.
-
Apparatus: HPLC system with a UV detector, pH meter, constant temperature bath.
-
Methodology:
-
Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 1 to 10).
-
Prepare a stock solution of the benzoylthiourea derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer solution maintained at a constant temperature (e.g., 37 °C). The final concentration should be within the linear range of the analytical method.
-
At predetermined time intervals, withdraw samples from each buffer solution.
-
Quench the reaction if necessary (e.g., by adding a neutralizing agent or by dilution with the mobile phase).
-
Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
-
Plot the logarithm of the concentration of the derivative versus time to determine the pseudo-first-order rate constant (k) at each pH.
-
Construct a pH-rate profile by plotting log k versus pH.
-
Photostability Testing
-
Principle: The stability of the compound is assessed under standardized light exposure conditions.
-
Apparatus: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Methodology:
-
Expose a sample of the benzoylthiourea derivative (in solid state or in solution) to a controlled light source.
-
A dark control sample should be stored under the same conditions but protected from light.
-
The light exposure should be sufficient to assess the potential for photodegradation.
-
At appropriate time intervals, analyze the samples for any physical changes (e.g., color) and for the formation of degradation products using a suitable analytical method (e.g., HPLC).
-
The quantum yield of photodegradation can be determined to provide a quantitative measure of photosensitivity.[3]
-
Mandatory Visualization
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of benzoylthiourea derivatives.
Potential Signaling Pathway Inhibition by Benzoylthiourea Derivatives
Some benzoylthiourea derivatives have been shown to exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme.[4][5]
Caption: Inhibition of DNA gyrase by benzoylthiourea derivatives.
Another identified mechanism of action for some benzoylthiourea derivatives is the induction of autophagy, a cellular self-degradation process.[6]
Caption: Autophagy induction by benzoylthiourea derivatives.
References
- 1. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of 1-Benzoyl-3-phenyl-2-thiourea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, 1-Benzoyl-3-phenyl-2-thiourea and its analogs have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive evaluation of the therapeutic index of these analogs, presenting a comparative analysis of their in vitro efficacy and selectivity. The data herein is supported by detailed experimental protocols and visual representations of key signaling pathways to aid in further research and development.
Data Presentation: In Vitro Cytotoxicity and Selectivity Index
The therapeutic potential of a drug candidate is often initially assessed by its therapeutic index, which in in vivo studies is the ratio of the toxic dose to the therapeutic dose. In the context of in vitro anti-cancer drug screening, a comparable measure known as the Selectivity Index (SI) is utilized. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells, suggesting a potentially wider therapeutic window.
The following tables summarize the IC50 values and calculated Selectivity Indices for a series of this compound analogs and related thiourea derivatives against various human cancer and normal cell lines.
Table 1: Cytotoxicity (IC50, µM) of 3-(Trifluoromethyl)phenylthiourea Analogs [1]
| Compound | SW480 (Colon Cancer) | SW620 (Metastatic Colon Cancer) | PC3 (Prostate Cancer) | K-562 (Leukemia) | HaCaT (Normal Keratinocytes) |
| 1 | 12.7 ± 1.53 | 10.1 ± 1.01 | 13.7 ± 7.04 | 9.8 ± 1.12 | 34.5 ± 2.11 |
| 2 | 7.3 ± 0.98 | 1.5 ± 0.21 | 8.9 ± 1.64 | 6.3 ± 0.87 | 39.2 ± 3.54 |
| 3 | 15.6 ± 4.10 | 8.9 ± 1.25 | 11.2 ± 2.33 | 10.2 ± 1.55 | 42.1 ± 4.13 |
| 8 | 9.0 ± 1.15 | 2.3 ± 0.33 | 6.9 ± 1.64 | 12.9 ± 2.01 | 41.5 ± 3.89 |
| Cisplatin | 10.5 ± 1.21 | 13.2 ± 1.54 | 9.8 ± 1.12 | 11.5 ± 1.33 | 15.6 ± 1.78 |
Table 2: Selectivity Index (SI) of 3-(Trifluoromethyl)phenylthiourea Analogs [1]
| Compound | SI vs. SW480 | SI vs. SW620 | SI vs. PC3 | SI vs. K-562 |
| 1 | 2.72 | 3.42 | 2.52 | 3.52 |
| 2 | 5.37 | 26.13 | 4.40 | 6.22 |
| 3 | 2.70 | 4.73 | 3.76 | 4.13 |
| 8 | 4.61 | 18.04 | 6.01 | 3.22 |
| Cisplatin | 1.49 | 1.18 | 1.59 | 1.36 |
Table 3: Cytotoxicity (IC50, mM) of N-Benzoyl-N'-phenylthiourea Derivatives against Breast Cancer Cells [2][3][4][5]
| Compound | T47D | MCF-7 | Vero (Normal Kidney Cells) |
| N-(3-chloro)benzoyl-N'-phenylthiourea | 0.43 | - | - |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | 0.85 | - | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 0.94 | 0.31 | >10 |
| Hydroxyurea | 4.58 | - | - |
Table 4: Selectivity Index (SI) of N-(2,4-dichloro)benzoyl-N'-phenylthiourea [3][4][5]
| Compound | SI vs. T47D | SI vs. MCF-7 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | >10.64 | >32.26 |
Table 5: Cytotoxicity (IC50, µg/mL) of 1-Benzoyl-3-methyl Thiourea Derivatives against HeLa Cells [6]
| Compound | HeLa (Cervical Cancer) |
| 1-Benzoyl-3-methylthiourea | 383 |
| 1-(3-Nitrobenzoyl)-3-methylthiourea | 160 |
| Hydroxyurea | 428 |
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity (IC50) of chemical compounds using the MTT assay, a widely adopted colorimetric method.
MTT Assay Protocol for Cytotoxicity Testing
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate reader
3. Cell Culture:
-
Human cancer cell lines (e.g., SW480, MCF-7, HeLa) and a normal human cell line (e.g., HaCaT, Vero) are cultured in their respective recommended media.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged regularly to maintain exponential growth.
4. Experimental Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
The anti-cancer activity of many thiourea derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these critical pathways.
Caption: EGFR signaling pathway and potential inhibition by thiourea analogs.
Caption: HER2 signaling pathway, a key target in breast cancer.
Caption: VEGFR-2 signaling pathway, crucial for tumor angiogenesis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-Benzoyl-3-phenyl-2-thiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-Benzoyl-3-phenyl-2-thiourea must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound.
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, all waste materials, including contaminated personal protective equipment (PPE), empty containers, and residual amounts of the chemical, must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any work that will generate waste, it is crucial to have a designated and properly labeled hazardous waste container ready. Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the handling and disposal process. This includes wearing safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. | PubChem[1] |
| Molecular Formula | C₁₄H₁₂N₂OS | PubChem[1] |
| Molecular Weight | 256.32 g/mol | PubChem[1] |
| CAS Number | 4921-82-8 | PubChem[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from non-hazardous laboratory trash.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety professional. Specifically, avoid mixing with incompatible materials such as strong oxidizing agents, acids, and bases.[2]
2. Containerization:
-
Use a designated, leak-proof, and sealable container for solid waste. The original container, if empty, is often a suitable choice.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is in good condition, free from cracks or damage.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the approximate quantity of waste, and the date the waste was first added to the container.[3][4]
-
Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
4. On-site Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[6]
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Labeling and Storage of Chemical | Long Island University [liu.edu]
- 5. Safe Chemical Disposal in Labs [emsllcusa.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety Protocol for Handling 1-Benzoyl-3-phenyl-2-thiourea
Hazard Identification and Risk Assessment
1-Benzoyl-3-phenyl-2-thiourea (CAS 4921-82-8) is a research chemical with limited toxicological data.[1] However, aggregated GHS information indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects .[2]
Due to the presence of the thiourea moiety, it is prudent to assume this compound shares hazards with related chemicals like N-Phenylthiourea, which is classified as fatal if swallowed and a potential skin sensitizer .[3][4][5][6] Thiourea itself is suspected of causing cancer and damaging the unborn child.[7] Therefore, this compound must be handled with extreme caution as a substance with high acute oral toxicity and potential for other severe health effects.
Assumed Primary Hazards:
-
High Acute Toxicity (Oral)
-
Skin Irritant / Sensitizer
-
Eye Irritant
-
Potential Carcinogen and Reproductive Toxin
-
Hazardous to the Aquatic Environment
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent all routes of exposure (inhalation, ingestion, skin/eye contact).[8] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[9]
Table 1: PPE Requirements for Handling this compound
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face | Chemical splash goggles meeting NIOSH or EN 166 standards.[10] | A face shield should be worn over goggles if there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[8][9] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[9] |
| Body Protection | A lab coat is required. For tasks with a higher risk of splashes or spills, consider a chemical-protective suit or apron. | Keep lab coats fully buttoned. Remove before leaving the laboratory. |
| Respiratory | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[9][10] | For weighing powders, a respirator with a particulate filter (e.g., N95 or P100) is recommended even inside a hood to contain dust. Ensure proper fit-testing and training before use.[5] |
Operational Plan: Handling Protocol
A systematic workflow is essential to minimize exposure during handling. This protocol covers the lifecycle of the chemical within a single experimental procedure.
Step-by-Step Methodology:
-
Preparation:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Cover the work surface within the fume hood with an absorbent, disposable liner.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE.
-
Prepare labeled containers for both the final solution and for solid/liquid waste.
-
-
Handling (inside a chemical fume hood):
-
Don all required PPE as specified in Table 1.
-
Weighing: Carefully weigh the solid compound. Use a draft shield or weighing enclosure to prevent dust from becoming airborne.[9] Avoid scooping actions that could generate dust; instead, gently tap the material from the source container onto the weigh boat.
-
Transfer/Dissolution: Use a spatula to carefully transfer the solid to the reaction vessel. Add solvent slowly to avoid splashing. If creating a stock solution, dissolve the compound in a solvent like DMSO before diluting with aqueous buffers.[11]
-
-
Spill Management:
-
Minor Spill: For a small spill of solid material within the fume hood, gently cover it with an absorbent material to avoid raising dust.[9] Wearing appropriate PPE, carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[9] Do not pour any solutions down the drain.[5]
Disposal Protocol:
-
Solid Waste: Collect all contaminated solid materials, including gloves, disposable lab coats, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[9]
Emergency First Aid Procedures
-
If Swallowed: DO NOT induce vomiting. Immediately call a poison center or physician.[5][6][10] Rinse mouth with water if the person is conscious.[3][10]
-
If on Skin: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation or a rash occurs, seek medical attention.[3]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Seek immediate medical attention.
-
If Inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
References
- 1. scbt.com [scbt.com]
- 2. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. annexechem.com [annexechem.com]
- 9. benchchem.com [benchchem.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
